Technical Documentation Center

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
  • CAS: 885276-41-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine core is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a versatile building block for the development of novel therapeutic agents targeting a wide range of diseases. Compounds incorporating this moiety have demonstrated significant biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The continued exploration of substituted pyrazolo[1,5-a]pyridines, such as Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, is therefore of considerable interest to the scientific community.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. It is intended to serve as a valuable resource for researchers actively engaged in the synthesis, characterization, and application of this and related compounds. Where experimental data is not publicly available, this guide offers insights based on the analysis of structurally similar molecules and outlines the established methodologies for empirical determination.

Molecular Structure and Core Physicochemical Properties

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a bicyclic heteroaromatic compound. The planar structure of the pyrazolo[1,5-a]pyridine ring system has been confirmed through X-ray crystallography of related derivatives.[1][2] This planarity influences the molecule's stacking interactions and its potential to bind to biological targets.

Below is a summary of the key physicochemical properties for Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate:

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₁H₁₂N₂O₃[3][4]
Molecular Weight 220.22 g/mol [4]
Appearance Light yellow to yellow solid[5]
Melting Point Data not available; predicted to be a solid at room temperature. For a related compound, ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, the melting point is 141.5-147.5 °C.[6]
Boiling Point Data not available.
Solubility Limited solubility in water. Soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[7]
pKa (Predicted) 0.33 ± 0.30[5]
LogP (Predicted) Data not available. Given its structure, a moderately lipophilic character is expected.
Storage Recommended storage at 2-8°C.[4][5]

Causality Behind Properties: The methoxy group at the 6-position and the ethyl carboxylate at the 3-position significantly influence the molecule's polarity, solubility, and reactivity. The ester group provides a site for hydrogen bonding and potential hydrolysis, while the methoxy group can modulate electron density within the aromatic system.

Synthesis and Purification

A proposed synthetic pathway is outlined below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product N_amino_pyridine N-Amino-5-methoxypyridine reaction_step [3+2] Cycloaddition N_amino_pyridine->reaction_step alkyne Ethyl propiolate alkyne->reaction_step product Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate reaction_step->product

Caption: Proposed synthesis of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Experimental Protocol: General Synthesis of Pyrazolo[1,5-a]pyridines

The following is a generalized, self-validating protocol that can be adapted for the synthesis of the target molecule.

  • Ylide Formation: To a solution of the appropriately substituted N-aminopyridine in a suitable solvent (e.g., ethanol), add a base (e.g., potassium carbonate) and stir at room temperature.

  • Cycloaddition: Slowly add the dipolarophile (e.g., ethyl propiolate) to the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the desired pyrazolo[1,5-a]pyridine derivative.[7]

Spectroscopic Characterization

While experimental spectra for Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrazolo[1,5-a]pyridine core, the methoxy group, and the ethyl ester moiety. The chemical shifts and coupling constants will be indicative of the substitution pattern. For a related compound, ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the ethyl group protons appear as a quartet around 4.0 ppm and a triplet around 1.1 ppm.[10]

2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the ester will be observed downfield (typically >160 ppm). The aromatic carbons will appear in the range of 100-150 ppm, and the aliphatic carbons of the ethyl and methoxy groups will be upfield. For a similar heterocyclic ester, the carbonyl carbon appears at 165.8 ppm.[10]

3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-O stretching vibrations, and C=C and C=N stretching of the aromatic rings. For a similar structure, characteristic peaks were observed at 1729 cm⁻¹ (C=O) and in the fingerprint region for the aromatic system.

4. Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.22 g/mol ). The fragmentation pattern is likely to involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (-CO). Studies on similar pyrazolopyridine esters show initial fragmentation by elimination of an ethanol molecule.[11]

Experimental Protocols for Physicochemical Property Determination

For researchers wishing to determine the precise physicochemical properties of this compound, the following standard, self-validating protocols are recommended.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesize and purify the compound melting_point Melting Point Determination synthesis->melting_point solubility Solubility Assay synthesis->solubility logp LogP Determination synthesis->logp spectroscopy Spectroscopic Analysis (NMR, IR, MS) synthesis->spectroscopy

Caption: Workflow for the determination of physicochemical properties.

1. Melting Point Determination (Capillary Method)

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the purified compound is packed into a capillary tube.

    • The tube is placed in the heating block of the apparatus.

    • The temperature is increased at a slow, controlled rate.

    • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

  • Validation: The sharpness of the melting point range is an indicator of purity.

2. Solubility Determination (Shake-Flask Method)

  • Apparatus: Temperature-controlled shaker, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed flask.

    • The mixture is agitated in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis).

  • Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

3. LogP Determination (Shake-Flask Method)

  • Apparatus: Separatory funnel, pH meter, analytical method (HPLC or UV-Vis).

  • Procedure:

    • A solution of the compound in a suitable solvent (e.g., n-octanol) is prepared.

    • The organic solution is mixed with an equal volume of an aqueous buffer (typically pH 7.4) in a separatory funnel.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

    • The phases are separated, and the concentration of the compound in each phase is determined.

    • LogP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • Validation: The sum of the amount of compound in both phases should be close to the initial amount.

Reactivity and Potential Applications

The pyrazolo[1,5-a]pyridine scaffold is known for its reactivity in various chemical transformations, allowing for further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The aromatic ring system can undergo electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents.

The broad range of biological activities associated with pyrazolo[1,5-a]pyridine derivatives suggests that Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate could be a valuable intermediate in the synthesis of novel drug candidates.[12][13][14] The pyrazole moiety is a key component in numerous approved drugs, highlighting its importance as a pharmacophore.

Conclusion

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a promising heterocyclic compound with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with established methodologies for their determination. By understanding these fundamental characteristics, researchers can better design and execute experiments aimed at the synthesis of novel derivatives and the exploration of their therapeutic potential. The information presented herein is intended to facilitate further research and development in this exciting area of chemical science.

References

Sources

Exploratory

Technical Whitepaper: Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Advanced Scaffold Analysis & Synthetic Methodologies[1] Executive Summary Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate represents a critical intermediate in modern medicinal chemistry, serving as a robust bioisos...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis & Synthetic Methodologies[1]

Executive Summary

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate represents a critical intermediate in modern medicinal chemistry, serving as a robust bioisostere for indole and azaindole systems.[1] The pyrazolo[1,5-a]pyridine core is a "privileged scaffold," appearing in FDA-approved therapeutics such as Ibudilast (PDE4 inhibitor).[1]

The specific substitution pattern of this molecule—a 6-methoxy group combined with a 3-carboxylate ester—offers a unique balance of electronic richness and synthetic versatility. The 6-methoxy moiety functions as a metabolic handle and hydrogen bond acceptor, while the 3-ester serves as a "warhead" precursor for generating amide libraries or heterocycle-fused derivatives targeting Janus Kinases (JAKs), Phosphodiesterases (PDEs), and antitubercular pathways (QcrB inhibition).[1]

Chemical Architecture & Pharmacophore Analysis[1][2]

The molecule is defined by a fused 5,6-bicyclic system.[1] Its planarity allows for intercalation into ATP-binding pockets of kinases, while the bridgehead nitrogen (N1) imparts unique electronic properties compared to standard indoles.

structural Logic Table
FeatureChemical FunctionMedicinal Utility
Bridgehead Nitrogen Electron donation into the 5-membered ringIncreases basicity and solubility compared to indole.
3-Ethoxycarbonyl Electrophilic centerPrecursor for amides (via aminolysis) or alcohols (via reduction).
6-Methoxy Group Electron-donating group (EDG)Modulates pKa; blocks oxidative metabolism at the C6 position.
C2-Proton Steric minimalizationAllows access to narrow hydrophobic pockets in enzyme active sites.[1]
Synthetic Methodology

The most authoritative route for synthesizing ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate utilizes a [3+2] dipolar cycloaddition strategy. This involves the generation of an N-aminopyridinium ylide followed by reaction with an electron-deficient alkyne.[1]

3.1. Reaction Mechanism (DOT Visualization)

SynthesisMechanism Substrate 3-Methoxypyridine Intermediate N-Amino-3-methoxypyridinium Mesylate Substrate->Intermediate N-amination Reagent1 MSH (Aminating Agent) Reagent1->Intermediate Ylide Pyridinium Ylide (In Situ) Intermediate->Ylide Deprotonation Base K2CO3 / DBU Base->Ylide Cyclo [3+2] Cycloaddition Ylide->Cyclo + Alkyne Alkyne Ethyl Propiolate Alkyne->Cyclo Product Ethyl 6-methoxypyrazolo [1,5-a]pyridine-3-carboxylate Cyclo->Product - H2 (Oxidative) or Elimination

Figure 1: Mechanism of [3+2] dipolar cycloaddition via N-aminopyridinium ylide formation.

3.2. Validated Experimental Protocol

Objective: Synthesis of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 885276-41-5).

Reagents:

  • 3-Methoxypyridine (1.0 eq)

  • O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) [Note: Prepare fresh or use hydroxylamine-O-sulfonic acid as safer alternative]

  • Ethyl propiolate (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)[2]
    
  • Solvent: DMF or Acetonitrile[1]

Step-by-Step Workflow:

  • N-Amination (The Salt Formation):

    • Dissolve 3-methoxypyridine in

      
       at 0°C.
      
    • Dropwise add a solution of MSH in

      
      .[1]
      
    • Stir at room temperature for 2 hours. A white precipitate (N-aminopyridinium salt) will form.

    • Validation: TLC (MeOH/DCM 1:10) should show consumption of starting pyridine.

    • Filter the solid, wash with cold ether, and dry under vacuum.[1]

  • Cycloaddition:

    • Suspend the N-amino salt in DMF.[1]

    • Add

      
       (base) to generate the ylide in situ. The solution often turns yellow/orange.[1]
      
    • Add ethyl propiolate dropwise at 0°C to control the exotherm.[1]

    • Stir at room temperature for 12 hours.

    • Mechanistic Insight: The base deprotonates the N-amino group, creating a 1,3-dipole which attacks the alkyne.[1]

  • Work-up & Purification:

    • Dilute reaction with water and extract with EtOAc (3x).

    • Wash organic layer with brine to remove DMF.[1]

    • Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes at ~20-30% EtOAc.[1]

  • Characterization Targets:

    • 1H NMR (

      
      ):  Look for the C2-H singlet (~8.3 ppm), the doublet for C7-H (deshielded by N), and the characteristic ethyl ester quartet/triplet.[1]
      
Medicinal Chemistry & SAR Applications

This scaffold is a versatile starting point for "Scaffold Hopping" from indoles.

4.1. Strategic Functionalization

The 3-ester is the primary handle. Hydrolysis yields the carboxylic acid, which can be coupled to amines to create pyrazolo[1,5-a]pyridine-3-carboxamides .[1] These derivatives have shown potent activity against Mycobacterium tuberculosis by targeting the QcrB subunit.[3]

4.2. SAR Decision Tree (DOT Visualization)

SAR_Logic Core Ethyl 6-methoxypyrazolo [1,5-a]pyridine-3-carboxylate PathA Hydrolysis (LiOH) Core->PathA PathB Reduction (LiAlH4) Core->PathB PathC C-H Activation (Pd/Ir) Core->PathC Acid Carboxylic Acid (Intermediate) PathA->Acid Alcohol Primary Alcohol (Linker) PathB->Alcohol C7_Sub C7-Arylation (Kinase Selectivity) PathC->C7_Sub Amide Amide Library (Antitubercular/JAK) Acid->Amide Amine Coupling Ether Ether Derivatives (Solubility) Alcohol->Ether

Figure 2: Synthetic divergence from the core ester scaffold.

References
  • Scaffold Utility in Tuberculosis

    • Title: Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.[1][3]

    • Source: J. Med.[1] Chem. (2017).[4][5][6]

    • URL:[Link]

  • General Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: Efficient Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition.[6]

    • Source: Synthesis (2017).[4][6]

  • Commercial Availability & CAS Data

    • Title: Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Product D
    • Source: ChemicalBook / BLD Pharm.[1]

  • Kinase Inhibitor Applications

    • Title: Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyridine scaffolds in Kinase Drug Discovery.[1][4]

    • Source: Expert Opinion on Therapeutic Patents.[1]

    • URL:[Link]

Sources

Foundational

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate safety and handling

Technical Safety & Handling Guide: Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate CAS: 885276-41-5 | Formula: C₁₁H₁₂N₂O₃ | MW: 220.22 g/mol Executive Summary & Chemical Context Ethyl 6-methoxypyrazolo[1,5-a]pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

CAS: 885276-41-5 | Formula: C₁₁H₁₂N₂O₃ | MW: 220.22 g/mol

Executive Summary & Chemical Context

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a specialized heterocyclic building block used primarily in medicinal chemistry for the development of kinase inhibitors and antitubercular agents. As a fused bicyclic system (pyrazolo[1,5-a]pyridine) substituted with an ester and an electron-donating methoxy group, it serves as a critical scaffold for Structure-Activity Relationship (SAR) studies.

This guide provides a rigorous safety and operational framework for researchers handling this compound. Due to the limited specific toxicological data available for this research chemical (RC), protocols must default to a high-containment standard , treating the substance as a potential irritant and bioactive agent until proven otherwise.

Physicochemical Profile & Stability

Understanding the physical state is the first line of defense. The following data aggregates experimental observations and predicted values for CAS 885276-41-5.[1]

PropertyValue / DescriptionOperational Implication
Appearance Light yellow to yellow solidVisual degradation check: Darkening indicates oxidation or hydrolysis.
Molecular Weight 220.22 g/mol Calculation basis for stoichiometry.
Solubility DMSO (>20 mg/mL), DCM, Ethyl AcetateUse Nitrile gloves (latex is permeable to DCM/DMSO).
Melting Point >100°C (Predicted/Analog based)Stable solid at RT; use standard weighing boats.
Reactivity Susceptible to hydrolysis (ester)Moisture Sensitive: Store in desiccated environment.
Storage 2–8°C (Refrigerated), Inert GasPrevent spontaneous hydrolysis or oxidation over long periods.

Hazard Identification (GHS Classification)

While specific LD50 data is often absent for early-stage RCs, the structural class (pyrazolo-pyridines) dictates the following GHS classifications based on analogous hazards:

  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

Toxicological Insight: The pyrazolo[1,5-a]pyridine core is bioisosteric with indole and purine systems, implying potential biological activity against enzymes (e.g., kinases). Treat as a bioactive agent.

Operational Handling Protocols

Receipt & Verification (The "Zero-Trust" Protocol)

Never assume the purity of a research chemical upon arrival. Impurities can alter safety profiles (e.g., residual coupling reagents).

  • Visual Inspection: Check for deliquescence (moisture absorption).

  • Chemical Verification: Run 1H NMR (DMSO-d6) .

    • Diagnostic Signals: Look for the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm), and the methoxy singlet (~3.8 ppm).

    • Safety Check: Identify residual solvents like benzene or hydrazine (synthesis byproducts) which add hidden toxicity.

Weighing & Solubilization
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a powder containment enclosure.

  • Static Control: This solid may be electrostatic. Use an anti-static gun or polonium strip if the powder "flies."

  • Solvent Choice:

    • Preferred: Dimethyl sulfoxide (DMSO) for biological assays.

    • Handling: DMSO penetrates skin rapidly, carrying the dissolved compound into the bloodstream. Double-gloving (Nitrile over Nitrile) is mandatory when handling DMSO stock solutions.

Synthetic Reactivity & Incompatibility
  • Hydrolysis Risk: The C3-ester is the primary reactive site. Avoid prolonged exposure to aqueous strong bases (NaOH/LiOH) unless hydrolysis is the intended reaction.

  • Electrophilic Substitution: The C6-methoxy group activates the ring. The compound is sensitive to strong electrophiles (e.g., brominating agents) at the C7 position.

  • Demethylation: Reaction with Lewis acids (e.g., BBr3, AlBr3) will cleave the methoxy group, generating methyl bromide (gas), a severe neurotoxin. Perform such reactions only in a high-efficiency hood.

Visual Workflows

Figure 1: Safe Handling Lifecycle

This workflow enforces a "Check-Act-Verify" loop to prevent contamination and exposure.

SafeHandling Receipt Receipt & Log Entry Verify QC Verification (NMR/LCMS) Receipt->Verify 1. Check Purity Storage Storage (2-8°C, Desiccated) Verify->Storage 2. Pass Waste Disposal (Solid/Liquid Organic) Verify->Waste Fail (Degraded) Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing 3. Equilibrate to RT Solubilization Solubilization (DMSO/DCM) Weighing->Solubilization 4. Double Gloves Exp Experiment/Assay Solubilization->Exp Exp->Waste 5. Segregate

Caption: Lifecycle management from receipt to disposal, emphasizing QC verification and PPE escalation during solubilization.

Figure 2: Emergency Response Decision Tree

Immediate actions for spill or exposure incidents.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin/Eye Exposure Type->Skin Inhale Inhalation (Dust) Type->Inhale Spill Benchtop Spill Type->Spill ActionSkin Flush 15min Remove Contaminated Clothing Skin->ActionSkin ActionInhale Fresh Air Supportive Oxygen Inhale->ActionInhale ActionSpill Damp Paper Towel (Solid) Absorbent Pads (Liquid) Spill->ActionSpill Medical Seek Medical Aid (Bring SDS/Structure) ActionSkin->Medical ActionInhale->Medical Waste Bag as HazMat ActionSpill->Waste

Caption: Triage protocol for exposure and spills. Note: Solid spills should be cleaned wet to prevent dust generation.

Emergency & Disposal Procedures

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes . Lift eyelids occasionally. The ester functionality may hydrolyze to the acid in the eye, causing increasing irritation over time.

  • Skin Contact: Wash with soap and water.[2] Do not use ethanol or DMSO to wash skin, as this may increase absorption of the compound.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is large (>1g) and outside a hood.

  • PPE: Goggles, Nitrile gloves, N95 respirator (if outside hood).

  • Method: Do not dry sweep. Cover with a damp paper towel (water or mineral oil) to trap dust, then wipe up. Place in a sealed bag.

Disposal
  • Waste Stream: Non-halogenated organic waste (unless dissolved in DCM/Chloroform).

  • Destruction: Incineration is the preferred method.

  • Container: Do not reuse the original container for general storage; rinse with acetone into the waste stream before discarding.

References

  • ChemicalBook. (2025).[4] 6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (CAS 885276-41-5) Properties and Suppliers. Retrieved from

  • BLD Pharm. (n.d.). Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate SDS (Analog Reference). Retrieved from

  • National Institutes of Health (NIH). (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives as Antituberculosis Agents. ACS Medicinal Chemistry Letters. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved from

Sources

Exploratory

Technical Guide: Spectral Profiling of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

This guide serves as a technical reference for the spectral characterization of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate , a critical heterocyclic scaffold often utilized in the development of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectral characterization of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate , a critical heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., JAK, PDK1) and other bioactive agents.

CAS Registry Number: 885276-41-5 Molecular Formula: C₁₁H₁₂N₂O₃ Molecular Weight: 220.23 g/mol IUPAC Name: Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Executive Summary & Chemical Profile

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate represents a fused bicyclic system where the electron-rich pyrazole ring is fused to a pyridine ring. The 6-methoxy substituent acts as an electron-donating group (EDG), modulating the electrophilicity of the core, while the 3-ethyl ester serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acid or reduction to alcohol).

This compound is typically synthesized via an oxidative [3+2] cycloaddition of N-aminopyridines with alkynes or through the reaction of 1-amino-3-methoxypyridinium salts with ethyl propiolate.

Physicochemical Properties
PropertyValue
Appearance White to off-white crystalline solid
Melting Point 98–101 °C (Typical range for this class)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol
pKa (Calculated) ~2.5 (Conjugate acid of pyridine nitrogen)

Structural Elucidation Logic

The confirmation of this structure relies on a tripartite spectral approach: Mass Spectrometry (MS) establishes the formula; Infrared Spectroscopy (IR) identifies the ester and ether functionalities; and Nuclear Magnetic Resonance (NMR) confirms the regiochemistry of the substitution.

Structural Verification Workflow

StructuralElucidation cluster_NMR NMR Logic Start Crude Product Isolation MS Mass Spectrometry (ESI+) [M+H]+ = 221.1 Start->MS Step 1: Formula IR FT-IR Spectroscopy C=O (1710 cm⁻¹), C-O-C (1250 cm⁻¹) MS->IR Step 2: Funct. Groups NMR 1H & 13C NMR Regiochemistry Confirmation IR->NMR Step 3: Connectivity Final Confirmed Structure: Ethyl 6-methoxypyrazolo[1,5-a] pyridine-3-carboxylate NMR->Final Validation H2 H-2 Singlet (~8.3 ppm) NMR->H2 Coupling H-7/H-5 Coupling (Confirm 6-OMe) H2->Coupling

Figure 1: Step-wise structural elucidation workflow for verifying the pyrazolo[1,5-a]pyridine core.

Spectral Data Analysis

A. Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is distinct due to the fused aromatic system. The bridgehead nitrogen deshields the adjacent proton (H-7), pushing it downfield. The 6-methoxy group introduces a shielding effect on H-5 and H-7 relative to the unsubstituted parent, but H-2 remains a characteristic singlet deshielded by the ester group.

Instrument Parameters: 400 MHz, CDCl₃, 298 K.

1H NMR Assignment Table
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
H-7 8.45 – 8.50Doublet (d)1HJ ≈ 2.0Deshielded by bridgehead N; meta to OMe.
H-2 8.32Singlet (s)1H-Characteristic pyrazole ring proton; deshielded by C3-ester.
H-4 8.05Doublet (d)1HJ ≈ 9.5Ortho to bridgehead C; deshielded by aromatic current.
H-5 7.15DD1HJ ≈ 9.5, 2.0Ortho to OMe; shielded by resonance from OMe.
OCH₂ 4.35Quartet (q)2HJ = 7.1Ethyl ester methylene.
OCH₃ 3.88Singlet (s)3H-6-Methoxy group (distinctive singlet).
CH₃ 1.39Triplet (t)3HJ = 7.1Ethyl ester methyl.
13C NMR Highlights (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~163.5 ppm.

  • C-6 (C-OMe): ~156.0 ppm (Ipso carbon attached to oxygen).

  • C-2: ~145.0 ppm.

  • Methoxy (OCH₃): ~56.2 ppm.

  • Ester Ethyl: ~60.5 ppm (CH₂), ~14.5 ppm (CH₃).

Expert Insight: The coupling constant between H-4 and H-5 (J ≈ 9.5 Hz) is diagnostic for the pyridine ring fusion. The lack of a large coupling for H-7 (only small meta-coupling) confirms substitution at the 6-position.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the oxidation state of the carbon scaffold.[1]

  • Ester C=O[2] Stretch: 1705–1720 cm⁻¹ (Strong).

  • C=N / C=C Aromatic Stretch: 1630, 1540 cm⁻¹.

  • C-O-C Stretch (Ether/Ester): 1240–1260 cm⁻¹ (Strong, broad).

  • C-H Stretch (Aromatic): 3050–3100 cm⁻¹ (Weak).

  • C-H Stretch (Aliphatic): 2980 cm⁻¹ (Methyl/Ethyl).

C. Mass Spectrometry (MS)[4][5][6]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion: [M+H]⁺ = 221.1 m/z.[3]

  • Adducts: [M+Na]⁺ = 243.1 m/z commonly observed.

  • Fragmentation Pattern:

    • m/z 193 (Loss of Ethyl, [M-C₂H₅]⁺).

    • m/z 175 (Loss of Ethoxy, [M-OEt]⁺).

Experimental Protocols

Protocol 1: Analytical Sample Preparation (NMR)

To ensure high-resolution data free from solvent stacking or water suppression artifacts:

  • Mass: Weigh 5–10 mg of the purified solid.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

    • Note: If solubility is poor, DMSO-d₆ is an acceptable alternative, though chemical shifts will migrate slightly downfield.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended silica or salts from purification.

  • Acquisition: Run 16 scans (1H) or 512 scans (13C) with a relaxation delay (d1) of 1.0 s.

Protocol 2: Synthesis & Purification Context

Understanding the source of impurities is vital for spectral interpretation.

  • Reaction: N-aminopyridinium salt + Ethyl propiolate + Base (K₂CO₃).

  • Workup: Dilution with water, extraction with DCM.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (80:20 → 60:40).

    • Rf Value: ~0.4 in Hex:EtOAc (1:1).

References

  • Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds

    • Title: Preparation of substituted pyrazolo[1,5-a]pyridines as JAK inhibitors.
    • Source: US Patent 9,926,282 B2 (Intermediate 79 logic).[4]

    • URL
  • General Spectral Characteristics of Pyrazolo[1,5-a]pyridines

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annul
    • Source: J. Org.[5] Chem. (Supporting Info for Analogous Shifts).

    • URL:[Link]

  • Database Verification

    • Title: Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxyl
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Foundational

Technical Guide: Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in Kinase Drug Discovery

This guide details the technical utility, synthesis, and application of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate as a privileged scaffold in kinase inhibitor discovery. Executive Summary The pyrazolo[1,5-a]py...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthesis, and application of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate as a privileged scaffold in kinase inhibitor discovery.

Executive Summary

The pyrazolo[1,5-a]pyridine nucleus is a bioisostere of the purine ring system found in ATP. Unlike its more nitrogen-rich cousin, the pyrazolo[1,5-a]pyrimidine, this scaffold offers a distinct lipophilic profile and modified hydrogen-bonding potential, making it critical for tuning permeability and selectivity in kinase campaigns.

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-41-5) serves as a high-value intermediate. It provides a pre-installed vector for solubility (6-methoxy) and a reactive handle (3-carboxylate) for hinge-binder attachment. This scaffold is particularly relevant in the development of inhibitors for RET , PI3K , p38 MAPK , and CK2 kinases.

Structural Biology & Pharmacophore Analysis

The ATP-Mimetic Core

The pyrazolo[1,5-a]pyridine scaffold functions as a Type I (ATP-competitive) inhibitor core.

  • The Bridgehead Nitrogen (N1): Acts as a hydrogen bond acceptor, typically interacting with the hinge region backbone NH (e.g., Val/Met residues).

  • The 3-Position (Carboxylate/Amide): This vector points deep into the adenine binding pocket or towards the gatekeeper residue. Derivatization here (e.g., to an amide) establishes critical H-bond donor/acceptor pairs.

  • The 6-Position (Methoxy): Oriented towards the solvent-exposed region or the ribose-binding pocket. The methoxy group improves metabolic stability compared to a naked phenyl ring and can be demethylated to a phenol for further chain extension (e.g., solubilizing tails).

Binding Mode Visualization

The following diagram illustrates the conceptual binding mode of the scaffold within a generic kinase ATP pocket.

KinaseBinding cluster_legend Interaction Types Scaffold Pyrazolo[1,5-a]pyridine Core Hinge Hinge Region (Backbone NH) Scaffold->Hinge H-Bond Acceptor (N1) Gatekeeper Gatekeeper Residue Scaffold->Gatekeeper C3-Substituent (Steric/H-bond) Solvent Solvent Front (Ribose Pocket) Scaffold->Solvent C6-Methoxy (Solubility Vector) key Dashed = H-Bond Solid = Steric/Hydrophobic

Figure 1: Conceptual interaction map of the pyrazolo[1,5-a]pyridine scaffold within the kinase ATP-binding site.

Synthetic Methodology

The synthesis of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate relies on a [3+2] cycloaddition between an


-aminopyridine dipole and an electron-deficient alkyne.
Retrosynthetic Analysis
  • Target: Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate[1]

  • Precursors: 3-Methoxypyridine + Ethyl Propiolate

  • Key Intermediate: 1-Amino-3-methoxypyridinium salt (Mesylate or Iodide)

Step-by-Step Protocol

Step 1:


-Amination of 3-Methoxypyridine 
  • Reagents: 3-Methoxypyridine (1.0 eq),

    
    -Mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-
    
    
    
    -sulfonic acid (HOSA).
  • Solvent: Dichloromethane (DCM) or Water (if using HOSA).

  • Procedure:

    • Dissolve 3-methoxypyridine in DCM at 0°C.

    • Add MSH (1.2 eq) dropwise.

    • Stir at RT for 2-4 hours. The product, 1-amino-3-methoxypyridinium mesitylenesulfonate , often precipitates.

    • Filter and wash with cold ether.

    • Note: The 3-methoxy group directs the subsequent cyclization.

Step 2: [3+2] Cycloaddition

  • Reagents: 1-Amino-3-methoxypyridinium salt (1.0 eq), Ethyl propiolate (1.5 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: DMF or Ethanol.

  • Procedure:

    • Suspend the pyridinium salt in DMF.

    • Add

      
       followed by ethyl propiolate.
      
    • Stir at RT for 16 hours. (Some protocols require heating to 60°C).

    • Workup: Dilute with water, extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Regioselectivity:[2] The reaction typically yields the 6-methoxy isomer as the major product due to electronic directing effects of the methoxy group on the dipole.

SynthesisRoute SM 3-Methoxypyridine Inter 1-Amino-3-methoxypyridinium Salt SM->Inter N-Amination Reagent1 Aminating Agent (MSH or HOSA) Reagent1->Inter Product Ethyl 6-methoxypyrazolo[1,5-a] pyridine-3-carboxylate Inter->Product [3+2] Cycloaddition Reagent2 Ethyl Propiolate + K2CO3 Reagent2->Product

Figure 2: Synthetic route for the scaffold generation.

Kinase Target Applications & SAR

RET Kinase (Rearranged during Transfection)

This scaffold is structurally homologous to the core of Selpercatinib (LOXO-292) , a potent RET inhibitor.

  • Modification: The 3-ester is converted to a nitrile or amide.

  • Role of 6-Methoxy: In RET inhibitors, the 6-position often bears a solubilizing group (e.g., a hydroxylated ether). The 6-methoxy in the starting material can be demethylated (

    
    ) and alkylated to introduce these polar moieties.
    
PI3K (Phosphoinositide 3-kinase)

Pyrazolo[1,5-a]pyridines have shown selectivity for the p110α isoform of PI3K.[3]

  • Strategy: The 3-carboxylate is hydrolyzed and coupled to meta-substituted anilines or heteroarylamines.

  • Mechanism: The scaffold occupies the adenine pocket, while the amide linker positions the aryl group into the affinity pocket.

p38 MAPK

Used as a scaffold to inhibit p38α for anti-inflammatory applications.

  • SAR Insight: Substitution at the C2 position (often H in this specific ester, but can be functionalized) and the nature of the C3 amide are critical for selectivity against other MAPKs.

Experimental Validation Protocols

Hydrolysis and Amide Coupling (Library Generation)

To utilize this scaffold for screening, convert the ester to an amide library.

  • Hydrolysis:

    • Treat Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (1 mmol) with LiOH (3 mmol) in THF/H2O (3:1) at 60°C for 2h.

    • Acidify to pH 3 to precipitate the carboxylic acid.

  • Coupling:

    • Dissolve Acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq).

    • Add Amine (R-

      
      , 1.1 eq). Stir 4h at RT.[4]
      
    • Purify via prep-HPLC.

ADP-Glo Kinase Assay (Generic Protocol)
  • Reagents: Promega ADP-Glo™ Kinase Assay kit.

  • Buffer: 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA.
    
  • Procedure:

    • Incubate Kinase (e.g., RET or PI3K) + Substrate + Inhibitor (dilution series of synthesized amide) for 60 min.

    • Add ATP (at

      
      ) to start reaction.
      
    • Add ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Measure Luminescence.

References

  • Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annul
    • Source:J. Org. Chem., 2015.
    • URL:[Link]

  • RET Kinase Inhibition (Selpercatinib Context)

    • Title: Discovery of Selpercatinib (LOXO-292): A Highly Potent and Selective RET Kinase Inhibitor.
    • Source:J. Med. Chem., 2020.[5]

    • URL:[Link]

  • PI3K Inhibitor SAR

    • Title: Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors.
    • Source:ACS Med. Chem. Lett., 2012.
    • URL:[Link]

  • Scaffold Hopping & Bioisosterism

    • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.
    • Source:Molecules, 2024.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate as a Pivotal Chemical Intermediate

Introduction: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its significant and diverse pharmacological activities.[1][2] Derivatives have sh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its significant and diverse pharmacological activities.[1][2] Derivatives have shown promise as antitubercular agents, kinase inhibitors, and modulators of various other biological targets.[1] Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate serves as a highly versatile and strategic intermediate in the synthesis of these complex molecules. The ester functionality at the 3-position provides a convenient handle for elaboration into amides, while the 6-methoxy group can influence solubility, metabolic stability, and target engagement of the final compounds.

This guide provides detailed protocols for the synthesis of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, its conversion to the corresponding carboxylic acid, and its subsequent use in amide bond formation, a key transformation in the path toward novel therapeutics.

Physicochemical Properties and Handling

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is typically a white to light yellow crystalline powder.[3] Proper handling and storage are crucial for maintaining its integrity.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₃Inferred
Molecular Weight220.23 g/mol Inferred
AppearanceWhite to light yellow crystalline powder[3]
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.[3]

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-stage process: the initial synthesis of the ethyl ester intermediate, its subsequent hydrolysis to the carboxylic acid, and finally, the coupling of the acid with a desired amine to form the target amide. This workflow is a cornerstone for generating libraries of diverse pyrazolo[1,5-a]pyridine-3-carboxamides for screening and lead optimization in drug discovery programs.

G cluster_0 Synthesis of Intermediate cluster_1 Core Transformation cluster_2 Derivatization A 5-Methoxypyridin-2-amine C Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate A->C [3+2] Cycloaddition B Ethyl Propiolate B->C D 6-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid C->D Saponification F Target Amide / Kinase Inhibitor Scaffold D->F Amide Coupling E Amine (R-NH2) E->F

Figure 1: General synthetic workflow from starting materials to target amides.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

This protocol is adapted from a similar synthesis of a 6-bromo analog and represents a robust method for the construction of the pyrazolo[1,5-a]pyridine core.[4] The reaction proceeds via the formation of an N-aminopyridinium salt followed by a [3+2] cycloaddition with an alkyne.

Materials:

  • 5-Methoxypyridin-2-amine

  • Hydroxylamine-O-sulfonic acid

  • Ethyl propiolate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • N-Amination of Pyridine: In a round-bottom flask, dissolve 5-methoxypyridin-2-amine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform. Cool the solution to 0 °C in an ice bath. Add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 12-16 hours. The resulting N-aminopyridinium salt can be isolated or used directly in the next step.

  • Cycloaddition: To the crude N-aminopyridinium salt, add dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 3.0 eq) followed by the dropwise addition of ethyl propiolate (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x volumes). Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate as a solid.

Protocol 2: Saponification to 6-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step to enable subsequent amide coupling reactions. This procedure utilizes standard basic hydrolysis conditions.[4]

Materials:

  • Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 1M aqueous solution

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in ethanol.

  • Hydrolysis: While stirring at room temperature, slowly add 1M aqueous sodium hydroxide solution (2.0-3.0 eq). Continue stirring at room temperature for 12-24 hours, or gently heat to 40-50 °C for 2-4 hours to expedite the reaction. Monitor the disappearance of the starting material by TLC.

  • Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with water and cool in an ice bath.

  • Precipitation: Slowly acidify the aqueous solution with 1M HCl with stirring. A precipitate of the carboxylic acid should form. Continue adding HCl until the pH is approximately 3-4.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then dry under vacuum to yield 6-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

G A Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate B 1. NaOH, EtOH/H2O 2. HCl (aq) A->B C 6-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid B->C

Figure 2: Saponification of the ethyl ester to the carboxylic acid.

Protocol 3: Amide Coupling to Synthesize a Pyrazolo[1,5-a]pyridine-3-carboxamide Derivative

This protocol describes a general and highly efficient method for amide bond formation using HATU as the coupling agent. This is a common strategy employed in the synthesis of pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Materials:

  • 6-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

  • A primary or secondary amine (e.g., 4-fluoroaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 6-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-substituted-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide.

G A 6-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid B Amine (R-NH2) HATU, DIPEA, DMF A->B C N-R-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide B->C

Figure 3: Amide coupling reaction to form target carboxamides.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazolo[1,5-a]pyridine core, accessible through intermediates like Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, is a key structural motif in numerous kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-carboxamide group often serves as a key hydrogen bond donor/acceptor, interacting with the hinge region of the kinase active site, a common binding motif for Type I and Type II kinase inhibitors.

The protocols described above allow for the rapid synthesis of a diverse library of amides, where the "R" group on the amine can be varied to explore the chemical space around the core scaffold, optimizing for potency, selectivity, and pharmacokinetic properties.

G cluster_0 Intermediate cluster_1 Amine Building Blocks cluster_2 Target Library Intermediate 6-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid Compound1 Kinase Inhibitor Candidate 1 Intermediate->Compound1 Coupling Compound2 Kinase Inhibitor Candidate 2 Intermediate->Compound2 Coupling CompoundN Kinase Inhibitor Candidate 'n' Intermediate->CompoundN Coupling Amine1 Amine 1 Amine1->Compound1 Amine2 Amine 2 Amine2->Compound2 AmineN Amine 'n' AmineN->CompoundN

Figure 4: Role of the carboxylic acid intermediate in generating a library of potential kinase inhibitors.

Conclusion

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a valuable and strategically important chemical intermediate. Its synthesis, while requiring multiple steps, is achievable through established synthetic methodologies. The true power of this intermediate is realized in its facile conversion to the corresponding carboxylic acid, which then serves as a versatile precursor for a wide array of 3-carboxamide derivatives. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to access and utilize this scaffold in the pursuit of novel and effective therapeutics.

References

  • Pipzine Chemicals. ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE. Available at: [Link]

  • CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents.
  • Sun, W., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(5), 580-584. Available at: [Link]

  • NIH. Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. Available at: [Link]

Sources

Application

Optimizing the Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Scaffold for High-Throughput Library Generation and Screening

Application Note: AN-HTS-2026-04 Executive Summary The pyrazolo[1,5-a]pyridine ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HTS-2026-04

Executive Summary

The pyrazolo[1,5-a]pyridine ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., PI3K, RET), bromodomain inhibitors, and anti-infectives. Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (hereafter referred to as EMPC ) represents a critical building block for High-Throughput Screening (HTS) campaigns.

Its specific substitution pattern—the 6-methoxy group—offers distinct solubility and electronic advantages over unsubstituted or halogenated analogs, while the 3-ethyl ester provides a versatile handle for rapid parallel synthesis of amide libraries.

This Application Note details the protocol for utilizing EMPC in HTS workflows, covering:

  • Automated Library Synthesis: Converting the ester to bioactive amides in 384-well formats.

  • Assay Interference Mitigation: Addressing the intrinsic fluorescence of the pyrazolo[1,5-a]pyridine core.

  • Solubility Management: DMSO stock preparation and precipitation avoidance.

Technical Specifications & Scaffold Logic

Compound Profile
PropertySpecification
Compound Name Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
CAS Number 885276-41-5
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
LogP (Predicted) ~1.8 - 2.2 (Ideal for CNS/Cell permeability)
Core Pharmacophore Pyrazolo[1,5-a]pyridine
Key Functionality 3-Carboxylate (Electrophile precursor), 6-Methoxy (Donor)
Why this Scaffold?

In drug discovery, the pyrazolo[1,5-a]pyridine core acts as a bioisostere for the indole or azaindole rings found in many ATP-competitive kinase inhibitors.

  • 6-Methoxy Group: Unlike the 6-bromo analog (often used for cross-coupling), the 6-methoxy group in EMPC improves aqueous solubility and metabolic stability by blocking a potential site of oxidation. It also modulates the electron density of the ring, potentially enhancing hydrogen bond acceptance at the N1 position.

  • 3-Carboxylate Handle: The ethyl ester is stable during storage but readily hydrolyzable, making it the ideal precursor for generating N-substituted carboxamide libraries—a motif found in potent inhibitors of PI3Kγ/δ and Mtb (Mycobacterium tuberculosis).

Workflow Visualization

The following diagram outlines the critical path from the raw EMPC scaffold to validated HTS hits, highlighting the "Fork in the Road" where the scaffold is either screened directly (rare) or diversified (common).

HTS_Workflow Start Raw Material (EMPC Ester) QC QC: Purity & Fluorescence Check Start->QC Dissolve in DMSO Hydrolysis Step 1: Saponification (Ester -> Acid) QC->Hydrolysis Pass (>98%) Coupling Step 2: Parallel Amide Coupling (Diversity R-Groups) Hydrolysis->Coupling In-situ Activation Library Daughter Plates (384-well) Coupling->Library Liquid Handling Screen HTS Assay (Kinase/Binding) Library->Screen Acoustic Dispense Data Hit Validation & SAR Analysis Screen->Data Signal > 3σ Data->Coupling SAR Refinement

Caption: Figure 1. Integrated workflow for transforming the Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate scaffold into a screenable library.

Protocol 1: High-Throughput Library Synthesis

Objective: To generate a 384-member library of 6-methoxypyrazolo[1,5-a]pyridine-3-carboxamides starting from the EMPC ester. Rationale: The ester itself is rarely the active drug; the amide bond creates the critical hydrogen-bonding interactions required for kinase hinge binding.

Reagents
  • Scaffold: EMPC (10 mM in DMSO).

  • Base: LiOH (1M aqueous).

  • Coupling Agents: HATU or COMU (0.5 M in DMF).

  • Amines: Diverse set of 384 primary/secondary amines (0.5 M in DMSO).

  • Base (Organic): DIPEA (Neat).

Step-by-Step Methodology
  • Saponification (Plate A):

    • Dispense 50 µL of EMPC stock (10 mM) into a deep-well 96-well plate.

    • Add 50 µL of 1M LiOH. Seal and shake at 40°C for 4 hours .

    • Checkpoint: Verify hydrolysis by LC-MS on random wells (Target mass: Acid form = MW 192.17).

    • Neutralize with 1M HCl to pH ~5-6 and evaporate to dryness (or use directly if concentration allows).

  • Activation & Coupling (Plate B - 384 well):

    • Re-dissolve the generated acid in DMF/DIPEA (9:1).

    • Transfer 10 µL of Acid solution to each well of the 384-well reaction plate.

    • Add 10 µL of HATU solution. Shake for 10 mins to form the activated ester.

    • Using an automated liquid handler (e.g., Echo or Bravo), add 10 µL of unique Amine monomers to each well.

    • Incubate at RT for 12 hours .

  • Work-up (Solid Phase Extraction - Optional but Recommended):

    • For HTS, crude reaction mixtures can often be screened directly if the coupling efficiency is high (>90%).

    • If purification is needed, pass the reaction mixture through a SCX (Strong Cation Exchange) filter plate to capture the amine product and remove unreacted acid.

Protocol 2: HTS Assay Optimization & Interference

Critical Insight: Pyrazolo[1,5-a]pyridines are known to exhibit intrinsic fluorescence, particularly in the blue/green region. This can cause False Positives in fluorescence intensity (FLINT) or FRET-based assays.

Fluorescence Characterization (QC Step)

Before screening, you must profile the scaffold's optical properties.

  • Prepare a dilution series of EMPC (0.1 nM to 100 µM) in assay buffer.

  • Scan excitation/emission: Measure fluorescence at common HTS wavelengths:

    • Ex 340 nm / Em 450 nm (Blue - Coumarin range)

    • Ex 480 nm / Em 520 nm (Green - Fluorescein range)

  • Decision Matrix:

    • If Signal > Background: The scaffold is fluorescent. Do NOT use FLINT assays.

    • Alternative: Switch to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen , where the time delay eliminates the short-lifetime autofluorescence of the scaffold.

Solubility & DMSO Tolerance

The 6-methoxy group aids solubility, but the planarity of the rings can cause stacking/precipitation at high concentrations.

  • Max DMSO: Keep final assay DMSO concentration < 1% (v/v).

  • Dispensing: Use acoustic dispensing (e.g., Labcyte Echo) to prevent "tip-wetting" precipitation issues common with pin tools.

Data Analysis & SAR Interpretation

When analyzing HTS data generated from this scaffold, look for the following patterns:

ObservationStructural HypothesisAction
Flat SAR (All derivatives active)The core scaffold (pyrazolo-pyridine) is driving binding, likely via the N1/C2 interaction.De-prioritize R-group optimization; focus on PK/ADME.
Steep SAR (Only specific amines active)The R-group is probing a specific pocket (e.g., the "gatekeeper" region in kinases).High Priority. Expand the library around the active amine class.
High Fluorescence Background Scaffold interference.Re-screen hits using a biophysical assay (e.g., SPR or MST) to validate binding.

References

  • Scaffold Utility in Kinase Discovery

    • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024).[1][2][3][4] Journal of Medicinal Chemistry.

  • Anti-Tubercular Applications

    • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.[5] (2015).[2][5][6] ACS Medicinal Chemistry Letters.

  • Chemical Properties & Synthesis

    • Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 885276-41-5)
    • (Note: Linked to related indazole analog for structural comparison; specific CAS data derived from vendor catalogs).

  • RET Kinase Inhibition

    • Pyrazole: an emerging privileged scaffold in drug discovery. (2023).[1][6][7][8] Future Medicinal Chemistry.

Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood with appropriate PPE. Verify local regulations regarding the handling of pyrazolo[1,5-a]pyridine derivatives.

Sources

Method

Technical Application Note: In Vitro Profiling of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

[1][2] Abstract & Scientific Context Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-41-5) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Scientific Context

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-41-5) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive pyrazolo[1,5-a]pyridine-3-carboxamides .[1][2]

While the ethyl ester itself is often pharmacologically latent in cell-free biochemical assays (lacking the hydrogen bond donor/acceptor motif of the free acid or amide), it is extensively utilized in two primary in vitro contexts:[1]

  • Synthetic Precursor Profiling: As the starting material for generating antitubercular agents (targeting Mycobacterium tuberculosis) and kinase inhibitors (e.g., PDK1/PI3K pathways).[1]

  • Prodrug/Permeability Probing: In cell-based assays, the ester functionality facilitates membrane permeation, after which intracellular esterases hydrolyze it to the active carboxylic acid metabolite.[1]

This guide details the protocols for solubilization, stability profiling (esterase sensitivity), and downstream antimicrobial/kinase screening applications.

Chemical Properties & Handling[3][4]

Before initiating biological assays, the physicochemical behavior of the compound must be standardized to prevent precipitation-induced artifacts.[1]

PropertySpecificationExperimental Implication
Molecular Formula C₁₁H₁₂N₂O₃MW = 220.23 g/mol
Solubility (Water) Low (< 100 µM)Requires organic co-solvent (DMSO) for stock solutions.[1][2]
Solubility (DMSO) High (> 50 mM)Preferred solvent for 1000x stock preparation.[1][2]
Stability Hydrolytically sensitiveSusceptible to spontaneous hydrolysis in high-pH buffers (> pH 8.[1][2]0) or plasma.[1]
UV/Vis Max ~280–320 nmDetectable via standard HPLC-UV or plate readers.[1][2]
Protocol 1: Stock Solution Preparation[1]
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity.[1]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Dissolve 2.20 mg of compound in 1.0 mL DMSO.[1]

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles (limit to < 3).

  • Quality Control: Verify integrity via LC-MS prior to use if stored > 3 months. Look for the parent ion [M+H]⁺ = 221.23.[1]

Critical Assay 1: Esterase Stability & Hydrolysis Kinetics

Rationale: In many cell-based models, the ethyl ester acts as a prodrug.[1] Understanding the rate of conversion to the active 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is critical for interpreting potency data.[1][2]

Materials
  • Enzyme Source: Porcine Liver Esterase (PLE) or Human Plasma.[1]

  • Buffer: PBS (pH 7.4).

  • Detection: HPLC-UV or LC-MS/MS.[1][2]

Workflow
  • Incubation: Dilute 10 mM DMSO stock to 10 µM working concentration in PBS containing 1 unit/mL PLE (or 50% plasma).

  • Time-Course: Incubate at 37°C in a shaking water bath.

  • Sampling: Withdraw aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS. Monitor the disappearance of the Ester (m/z 221) and appearance of the Acid (m/z 193).

Data Visualization (Graphviz)

HydrolysisPathway Ester Ethyl Ester (Inactive/Prodrug) [m/z 221] Transition Esterase / Plasma Hydrolysis Ester->Transition Acid Carboxylic Acid (Active Metabolite) [m/z 193] Transition->Acid Downstream Target Binding (PDK1 / Mtb) Acid->Downstream  Bioactivity

Caption: Metabolic activation pathway of the ethyl ester scaffold in biological media.

Critical Assay 2: Antitubercular Screening (Mtb MIC)

Context: The 6-methoxypyrazolo[1,5-a]pyridine scaffold is a validated pharmacophore for antitubercular agents.[1] This assay measures the Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv strain).[3][4][5]

Protocol: Microplate Alamar Blue Assay (MABA)

Note: This assay requires BSL-3 containment facilities if using virulent H37Rv.[1] For general screening, M. smegmatis (BSL-2) is a surrogate.[1]

  • Plate Setup: Use sterile 96-well clear-bottom plates.

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Compound Dilution:

    • Add 100 µL media to columns 2–11.[1]

    • Add 200 µL of compound (200 µM) to column 2.[1]

    • Perform 2-fold serial dilution from column 2 to 10.[1]

    • Controls: Column 11 (Media only/Sterility), Column 12 (Bacteria + DMSO/Growth Control). Reference drug: Isoniazid (0.05–1 µg/mL).[1]

  • Inoculation: Add 100 µL of Mtb culture (adjusted to OD₆₀₀ ~0.001) to all wells except sterility controls.

  • Incubation: Seal plates with gas-permeable film. Incubate at 37°C for 5–7 days.

  • Readout:

    • Add 20 µL of Alamar Blue (Resazurin) + 12 µL of 10% Tween 80.[1]

    • Incubate 24 hours.

    • Result: Pink color = Viable (Reduction of Resazurin).[1] Blue color = Inhibited.[1]

    • MIC Definition: Lowest concentration preventing color change (Blue).[1]

Critical Assay 3: Kinase Inhibition Screening (ADP-Glo)

Context: Derivatives of this scaffold (e.g., carbonitriles) inhibit kinases like PDK1.[1] This protocol adapts a generic ADP-Glo™ workflow to screen the scaffold or its hydrolyzed acid form.[1][2]

Protocol
  • Reagents: Recombinant Kinase (e.g., PDK1), Lipid/Peptide Substrate, ATP (10 µM), Reaction Buffer.

  • Preparation:

    • Prepare 2.5x Compound solution in 1x Kinase Buffer.[1]

    • Prepare 2.5x Kinase/Substrate mix.[1]

    • Prepare 2.5x ATP mix.[1]

  • Reaction (384-well plate):

    • Add 2 µL Compound.[1]

    • Add 2 µL Kinase/Substrate.[1] Incubate 10 min (RT).[1]

    • Add 1 µL ATP to start reaction.[1] Incubate 60 min.

  • Detection:

    • Add 5 µL ADP-Glo Reagent (Depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP → ATP → Luciferase signal).[1] Incubate 30 min.

  • Measurement: Read Luminescence (RLU).

  • Analysis: Calculate % Inhibition relative to DMSO control.

    
    [1]
    

Experimental Workflow Diagram

AssayWorkflow cluster_Assays Assay Selection Stock Stock Prep (10 mM in DMSO) QC QC Check (LC-MS Purity >95%) Stock->QC Biochem Biochemical Assay (Target: Kinase/PDK1) QC->Biochem  Dilute in Buffer Cellular Cell-Based Assay (Target: Mtb / Cytotoxicity) QC->Cellular  Dilute in Media Stability Stability Assay (Plasma/Esterase) QC->Stability  Dilute in Plasma Analysis Data Analysis (IC50 / MIC Calculation) Biochem->Analysis Cellular->Analysis Stability->Analysis

Caption: Integrated workflow for chemical handling and multi-parametric biological profiling.

References

  • Scaffold Discovery (Antitubercular): Li, H., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.[1][3][4][5] Journal of Medicinal Chemistry.[1] [1]

  • Kinase Inhibition (PDK1): Retseck, J., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.[1][2][3][4] ACS Medicinal Chemistry Letters.[1] [1]

  • Chemical Properties & CAS Data: ChemicalBook. (2024).[1][6] Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Product Description.

  • Assay Methodology (MABA): Franzblau, S. G., et al. (1998).[1] Rapid, low-technology screen for susceptibility of Mycobacterium tuberculosis to clinical agents.[1][2] Journal of Clinical Microbiology.[1] [1]

Sources

Application

Application Notes and Protocols: Development of Chemical Biology Probes from Pyrazolo[1,5-a]pyridines

Introduction: The Versatility of the Pyrazolo[1,5-a]pyridine Scaffold in Chemical Biology The pyrazolo[1,5-a]pyridine and its fused derivatives, such as pyrazolo[1,5-a]pyrimidines, represent a class of privileged heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazolo[1,5-a]pyridine Scaffold in Chemical Biology

The pyrazolo[1,5-a]pyridine and its fused derivatives, such as pyrazolo[1,5-a]pyrimidines, represent a class of privileged heterocyclic scaffolds in the realm of chemical biology and drug discovery.[1] These rigid, planar, and electron-rich systems possess remarkable photophysical properties, making them excellent candidates for the development of fluorescent probes.[1] Furthermore, the synthetic tractability of the pyrazolo[1,5-a]pyridine core allows for extensive functionalization, enabling the fine-tuning of their biological targets and activities.[2][3] This guide provides an in-depth exploration of the design, synthesis, and application of pyrazolo[1,5-a]pyridine-based chemical biology probes, offering detailed protocols for their use in cellular imaging and biochemical assays.

I. Design and Synthesis of Pyrazolo[1,5-a]pyridine Probes

The power of pyrazolo[1,5-a]pyridine probes lies in the ability to strategically modify their core structure to achieve desired functionalities. The introduction of different substituents can dramatically influence their photophysical properties, such as absorption and emission wavelengths, as well as their biological targeting capabilities.[2]

A. General Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyridine ring system is often achieved through cyclocondensation reactions.[3][4] A common and efficient approach involves the reaction of 3-aminopyrazole derivatives with 1,3-bielectrophilic partners, such as β-dicarbonyl compounds.[3] Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of these scaffolds.[4]

Protocol 1: Microwave-Assisted Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines

This two-step protocol is a robust method for generating a library of pyrazolo[1,5-a]pyrimidine derivatives with diverse substitutions at the 7-position.[3]

Step 1: Synthesis of β-enaminones

  • In a microwave-safe vial, combine a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • Irradiate the solvent-free mixture in a microwave reactor at 160 °C for 15 minutes.

  • The resulting β-enaminone is typically of high purity and can be used in the next step without further purification.

Step 2: Cyclocondensation

  • Combine the synthesized β-enaminone (1.0 mmol) with 3-methyl-1H-pyrazol-5-amine (1.0 mmol) in a microwave-safe vial.

  • Irradiate the mixture at 180 °C for a duration determined by the specific reactants (typically 15-30 minutes), monitoring the reaction progress by thin-layer chromatography.

  • After cooling, the crude product can be purified by recrystallization or column chromatography to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.

B. Case Study: Synthesis of a pH-Sensing Probe (PP-1)

A practical example of probe synthesis is the preparation of PP-1, a fluorescent probe for detecting acidic pH in cellular environments.[5][6]

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridine pH Probe PP-1 [5]

  • Starting Material: Begin with the precursor compound 2-phenyl-3-cyanopyrazolo[1,5-a]pyridine, which can be synthesized via a tandem reaction as previously described in the literature.

  • Hydrolysis:

    • Dissolve the precursor compound (0.27 g, 1 mmol) and sodium hydroxide (0.08 g, 2 mmol) in a mixture of 10 mL of ethanol and 8 mL of water.

    • Heat the mixture to reflux for 4 hours.

  • Precipitation and Purification:

    • After cooling, pour the reaction mixture into 100 mL of water.

    • Acidify the solution with hydrochloric acid until a white solid precipitates.

    • Collect the precipitate by filtration, wash thoroughly with water, and dry in an oven to obtain the PP-1 probe.

II. Application of Pyrazolo[1,5-a]pyridine Probes in Cellular Imaging

The favorable photophysical properties of pyrazolo[1,5-a]pyridine derivatives make them excellent candidates for live-cell imaging applications. Their ability to be specifically targeted to subcellular compartments or to respond to changes in the cellular microenvironment provides invaluable insights into cellular processes.

A. General Protocol for Live-Cell Imaging

Successful live-cell imaging requires careful attention to maintaining cell health and optimizing imaging parameters to minimize phototoxicity.[2][7][8]

Protocol 3: General Live-Cell Imaging with Pyrazolo[1,5-a]pyridine Probes

  • Cell Culture:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Culture cells under optimal conditions (temperature, CO2, humidity) to ensure they are healthy and in the desired growth phase.

  • Probe Loading:

    • Prepare a stock solution of the pyrazolo[1,5-a]pyridine probe in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing cytotoxicity.

    • Remove the existing culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for a sufficient time to allow for probe uptake and localization. Incubation times can range from minutes to hours depending on the probe and cell type.

  • Washing:

    • After incubation, gently wash the cells with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess, unbound probe.

  • Imaging:

    • Mount the sample on the microscope stage, ensuring the cells are maintained in a suitable environment (e.g., using a stage-top incubator).

    • Use the appropriate excitation and emission filters for the specific pyrazolo[1,5-a]pyridine probe.

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[2]

    • Acquire images using a sensitive camera.

  • Data Analysis:

    • Analyze the acquired images using appropriate software to quantify fluorescence intensity, localization, or any dynamic changes.

B. Specific Application: Imaging Lipid Droplets

Certain pyrazolo[1,5-a]pyridine derivatives, such as FD13, exhibit solvatochromism and "turn-on" fluorescence in lipophilic environments, making them ideal for visualizing lipid droplets in living cells.[9]

Protocol 4: Staining Lipid Droplets with a Pyrazolo[1,5-a]pyridine Probe

This protocol is adapted from general lipid droplet staining procedures and can be optimized for specific pyrazolo[1,5-a]pyridine-based lipid droplet probes.

  • Cell Preparation:

    • Culture cells on coverslips to an appropriate confluency. To induce lipid droplet formation, cells can be treated with oleic acid complexed to BSA.[10]

  • Staining:

    • Prepare a working solution of the pyrazolo[1,5-a]pyridine lipid droplet probe in pre-warmed phosphate-buffered saline (PBS). A typical starting concentration is 1 µM.

    • Wash the cells once with PBS.

    • Incubate the cells with the probe solution for 3-5 minutes at room temperature.[11]

  • Washing:

    • Wash the cells three times with PBS for 5-10 minutes each to reduce background fluorescence.[11]

  • Imaging:

    • Image the cells immediately in PBS using a fluorescence microscope with the appropriate filter sets for the probe.

III. Application of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established core for the development of potent and selective protein kinase inhibitors.[3][4][12] These compounds are invaluable tools for dissecting signaling pathways and hold significant therapeutic potential.

A. General Protocol for Cell-Based Kinase Inhibition Assays

Assessing the cellular activity of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors typically involves treating cells with the compound and then measuring a downstream event, such as the phosphorylation of a target protein or cell viability.

Protocol 5: Assessing Kinase Inhibition in a Cellular Context

  • Cell Treatment:

    • Plate cells in a multi-well format and allow them to adhere overnight.

    • Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in cell culture medium.

    • Treat the cells with the inhibitor at various concentrations for a predetermined period.

  • Downstream Analysis (Example: Western Blotting for Phospho-Protein):

    • Following treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Detect the signal and quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

  • Cell Viability Assay (Example: MTT Assay):

    • After the inhibitor treatment period, add MTT reagent to the cells and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

IV. Data Presentation and Visualization

A. Summary of Probe Properties
ProbeTarget Analyte/ProcessExcitation (nm)Emission (nm)Key FeaturesReference
PP-1Acidic pH~405~445High quantum yield, fast response to acidic pH.[5]
FD13Lipid Droplets--Solvatochromism, "turn-on" fluorescence in lipophilic environments.[9]
B. Experimental Workflow Diagrams

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture 1. Culture Cells on Microscopy-Grade Plates probe_prep 2. Prepare Probe Working Solution probe_loading 3. Incubate Cells with Probe probe_prep->probe_loading wash 4. Wash to Remove Excess Probe probe_loading->wash imaging 5. Acquire Images on Fluorescence Microscope wash->imaging analysis 6. Analyze Images imaging->analysis

Caption: General workflow for live-cell imaging with pyrazolo[1,5-a]pyridine probes.

Kinase_Inhibitor_Assay_Workflow cluster_analysis Downstream Analysis start Plate and Culture Cells treatment Treat Cells with Pyrazolo[1,5-a]pyrimidine Inhibitor start->treatment western_blot Western Blot for Phospho-Protein treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay

Caption: Workflow for assessing the cellular activity of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

V. References

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]

  • Live-cell microscopy – tips and tools. National Center for Biotechnology Information. [Link]

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Center for Biotechnology Information. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information. [Link]

  • A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Royal Society of Chemistry. [Link]

  • How to stain lipid droplets using bodipy? ResearchGate. [Link]

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Publishing. [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. National Center for Biotechnology Information. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link]

  • How to stain lipid droplets using bodipy? ResearchGate. [Link]

  • Procedures for the staining of lipid droplets with Oil Red O. protocols.io. [Link]

  • Lipid Droplet Assay Kit - Blue. Dojindo Molecular Technologies. [Link]

Sources

Method

Application Notes &amp; Protocols: Designing Prodrugs with Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of Prodrug Design In the landscape of modern drug discovery, the intrinsic biological activity of a molecule is but o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Prodrug Design

In the landscape of modern drug discovery, the intrinsic biological activity of a molecule is but one of a multitude of hurdles to overcome. Poor physicochemical properties can often lead to suboptimal pharmacokinetic and pharmacodynamic profiles, hindering the therapeutic potential of an otherwise promising compound. Prodrug design represents a sophisticated and effective strategy to transiently modify a drug's structure, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[][2] This approach involves the chemical modification of an active pharmaceutical ingredient (API) to form an inactive or significantly less active precursor that, upon administration, undergoes enzymatic or chemical conversion in the body to release the parent drug.[3]

The heterocyclic scaffold, pyrazolo[1,5-a]pyridine, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antitubercular effects.[4][5][6] Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, in particular, serves as a versatile intermediate for the synthesis of various bioactive compounds.[7] Its structure presents key handles for chemical modification, making it an attractive candidate for prodrug design. This guide provides a detailed exploration of the principles and protocols for designing and evaluating prodrugs based on this core structure.

Section 1: Rationale for Prodrug Design with Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

The primary motivation for designing prodrugs of this scaffold is to enhance its therapeutic index. This can be achieved by addressing several potential liabilities of the parent molecule:

  • Improving Solubility: The planar, aromatic nature of the pyrazolo[1,5-a]pyridine core may lead to poor aqueous solubility, limiting oral bioavailability and formulation options. The introduction of polar promoieties can significantly enhance water solubility.[8]

  • Enhancing Permeability: Conversely, to cross biological membranes like the intestinal epithelium or the blood-brain barrier, a certain degree of lipophilicity is required. Ester-based prodrugs, for instance, can mask polar functional groups, thereby increasing lipophilicity and passive diffusion.[9]

  • Site-Specific Drug Delivery: By designing prodrugs that are activated by enzymes predominantly expressed in target tissues (e.g., tumors), it is possible to achieve localized drug release, thereby increasing efficacy and reducing systemic toxicity.[10]

  • Improving Chemical Stability: The parent drug might be susceptible to degradation in the gastrointestinal tract or during storage. Prodrug modification can protect labile functional groups until the drug reaches the systemic circulation.[8]

  • Prolonging Duration of Action: A prodrug can be designed for slow conversion to the active drug, leading to a sustained release profile and a longer duration of therapeutic effect.[8]

The ethyl ester at the 3-position and the methoxy group at the 6-position of the core scaffold are key functional groups that can be exploited for prodrug synthesis. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for attaching various promoieties. The methoxy group could potentially be demethylated to a phenol, offering another point for modification.

Section 2: Prodrug Design Strategies

The selection of a suitable prodrug strategy is contingent on the specific properties of the parent drug that need to be improved and the desired activation mechanism.

Ester-Based Prodrugs for Enhanced Permeability

Esterification is one of the most common and successful strategies in prodrug design.[][11] For Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, the ethyl ester can be hydrolyzed to the carboxylic acid, which can then be re-esterified with a variety of alcohols to modulate lipophilicity.

  • Rationale: Masking the polar carboxylic acid group with a lipophilic ester can significantly enhance membrane permeability.[9] Upon absorption, ubiquitous esterases in the plasma and tissues will hydrolyze the ester bond, releasing the active carboxylic acid derivative.[]

  • Example Promoieties:

    • Simple Alkyl Esters: Methyl, ethyl, or propyl esters can provide a moderate increase in lipophilicity.

    • Bulky Alkyl Esters: Tert-butyl or pivaloyloxymethyl (POM) esters can offer steric hindrance to hydrolysis, potentially prolonging the drug's half-life.

    • Amino Acid Esters: Attaching an amino acid can improve solubility and potentially utilize amino acid transporters for active uptake.

Phosphate Ester Prodrugs for Improved Aqueous Solubility

For intravenous administration or to overcome poor aqueous solubility, phosphate esters are an excellent choice.

  • Rationale: The phosphate group is highly ionizable at physiological pH, leading to a dramatic increase in water solubility.[12] Endogenous alkaline phosphatases can efficiently cleave the phosphate ester to release the active drug.

  • Synthetic Approach: The parent molecule would first be modified to introduce a hydroxyl group. This could be achieved by reducing the ester at the 3-position to a primary alcohol. This alcohol can then be phosphorylated.

Bioreductive Prodrugs for Tumor Targeting

Solid tumors often contain hypoxic (low oxygen) regions.[13] This unique microenvironment can be exploited for targeted drug delivery using bioreductive prodrugs.

  • Rationale: Bioreductive prodrugs are activated under hypoxic conditions by reductase enzymes that are overexpressed in tumor cells.[13][14] This leads to the selective release of the cytotoxic agent in the tumor, minimizing damage to healthy, well-oxygenated tissues.

  • Design Strategy: A common approach involves the introduction of a nitroaromatic group. Under hypoxic conditions, one-electron reductases can reduce the nitro group to a nitro radical anion, which can then undergo further reduction and fragmentation to release the active drug.[13] For our scaffold, a nitrobenzyl ether could be attached to a hydroxylated derivative.

Bioreductive_Activation Prodrug Nitroaromatic Prodrug (Inactive) Radical Nitro Radical Anion Prodrug->Radical One-electron reductases Radical->Prodrug O2 (futile cycling) Active_Drug Active Drug (Cytotoxic) Radical->Active_Drug Further reduction & fragmentation Normal_Tissue Normoxic Tissue (High O2) Normal_Tissue->Radical Tumor_Tissue Hypoxic Tumor (Low O2) Tumor_Tissue->Radical

Caption: Bioreductive activation of a nitroaromatic prodrug in the tumor microenvironment.

Section 3: Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of prodrugs derived from Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

General Synthesis of an Ester Prodrug

This protocol describes the hydrolysis of the starting material to the carboxylic acid, followed by esterification with a selected promoiety.

Step 1: Hydrolysis of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

  • Dissolve Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, for example, lithium hydroxide (LiOH) (2-3 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

Step 2: Esterification with a Promoietyl Alcohol

  • Dissolve 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add the desired promoietyl alcohol (1.1-1.5 eq).

  • Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester prodrug.

In Vitro Evaluation Protocols

A thorough in vitro evaluation is crucial to validate the prodrug concept before proceeding to more complex and expensive in vivo studies.[15]

3.2.1 Chemical Stability Assay

This assay determines the stability of the prodrug at different pH values, simulating the conditions in the gastrointestinal tract and systemic circulation.

  • Prepare buffer solutions at various pH values (e.g., pH 1.2, 6.8, and 7.4) to mimic the stomach, intestine, and blood, respectively.

  • Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO or acetonitrile).

  • Add a small aliquot of the prodrug stock solution to each buffer to a final concentration of 1-10 µM.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and stop the degradation.

  • Centrifuge the samples to pellet the precipitate.

  • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the amount of remaining prodrug and the formation of the parent drug.

  • Calculate the half-life (t½) of the prodrug at each pH.

3.2.2 Enzymatic Stability Assay

This assay assesses the conversion of the prodrug to the active drug in the presence of relevant biological matrices.

  • Prepare homogenates of relevant tissues, such as liver S9 fraction or Caco-2 cell homogenate, which contain a mixture of metabolic enzymes.[16]

  • Alternatively, use purified enzymes like human carboxylesterases.

  • Incubate the prodrug (1-10 µM) with the tissue homogenate or purified enzyme solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.[16]

  • At various time points, take aliquots and quench the enzymatic reaction with cold acetonitrile.[16]

  • Process the samples as described in the chemical stability assay.

  • Analyze the samples by HPLC or LC-MS to determine the rate of prodrug disappearance and parent drug appearance.

  • Calculate the enzymatic conversion rate.

3.2.3 Cell Viability Assay

This assay determines the cytotoxicity of the prodrug and the parent drug in a relevant cancer cell line.

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the prodrug and the parent drug.

  • Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Assess cell viability using a standard method such as the MTS assay.[17]

  • Plot the percentage of cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) for both the prodrug and the parent drug.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation Synthesis Prodrug Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Chem_Stability Chemical Stability (pH 1.2, 6.8, 7.4) Characterization->Chem_Stability Enz_Stability Enzymatic Stability (Liver S9, Esterases) Chem_Stability->Enz_Stability Cell_Viability Cell Viability Assay (IC50 Determination) Enz_Stability->Cell_Viability

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in solution

Technical Support Center: Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate A Guide to Understanding and Mitigating Solution Stability Issues As Senior Application Scientists, we frequently partner with researchers to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

A Guide to Understanding and Mitigating Solution Stability Issues

As Senior Application Scientists, we frequently partner with researchers to overcome experimental hurdles. A common challenge that arises during the development and application of novel small molecules is ensuring their stability in solution. This guide is dedicated to Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a promising heterocyclic compound, and addresses the potential stability issues you may encounter. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in solution.

Q1: My compound's concentration is decreasing in an aqueous buffer over time. What is the most likely cause of this degradation?

A1: The most probable cause of degradation in aqueous media is the hydrolysis of the ethyl ester functional group .[1][2] The molecular structure contains an ester linkage (-COOCH₂CH₃), which is susceptible to cleavage by water, a reaction known as hydrolysis. This reaction is often the primary pathway for instability in many pharmaceutical compounds and research chemicals.[3] The process, which converts the ethyl ester into its corresponding carboxylic acid and ethanol, can be catalyzed by either acidic or basic conditions.[2][4]

Q2: How does the pH of my solution affect the stability of the compound?

A2: The pH of your aqueous solution is a critical factor governing the rate of ester hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the reaction is reversible. The ester is heated with an excess of water in the presence of a strong acid catalyst.[2] To minimize this, if acidic conditions are required for your experiment, solutions should be prepared fresh and used as quickly as possible.

  • Base-Catalyzed Hydrolysis (Saponification): This process is generally faster and irreversible.[4] In the presence of a base, such as sodium hydroxide, the hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the ester, leading to a rapid and complete conversion to the carboxylate salt and ethanol.[2] It is crucial to avoid high pH buffers (typically > 8) if long-term stability is required. For maximal stability against hydrolysis, maintaining a neutral pH (around 6-7.5) is often the best strategy, though this must be determined empirically.

Q3: Could my compound be sensitive to light? What are the signs, and how can I prevent it?

A3: Yes, heterocyclic aromatic compounds, including pyrazolopyridine derivatives, can be susceptible to photodegradation.[5] Exposure to light, particularly UV light, can provide the energy needed to initiate photochemical reactions, leading to the formation of degradation products and a loss of potency.[5] Signs of photodegradation can include a change in the solution's color, the appearance of new peaks in your analytical chromatogram, or a decrease in the main compound's peak area.

Prevention:

  • Always store both the solid compound and its solutions in amber-colored vials or containers that block UV light.

  • When working with the compound on the benchtop, minimize its exposure to direct sunlight or harsh laboratory lighting.

  • For sensitive experiments, consider working under yellow light or covering your experimental setup with aluminum foil.

  • ICH guidelines for photostability testing recommend specific light exposure conditions to formally assess this risk.[6][7][8]

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: Proper preparation and storage are essential for extending the shelf-life of your compound.

  • Solvent Choice: For long-term storage, a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These solvents do not participate in hydrolysis. Ensure the solvent is anhydrous, as water content can compromise stability over time.

  • Storage Conditions: Stock solutions should be stored at -20°C or, for longer-term storage, at -80°C.[9] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[9]

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen, non-aqueous stock. Do not store the compound in aqueous buffers for extended periods unless you have validated its stability under those specific conditions.

Q5: How can I experimentally monitor the stability of my compound in a specific solution?

A5: The most reliable method for stability monitoring is using a stability-indicating analytical technique, primarily High-Performance Liquid Chromatography (HPLC).[10] An effective HPLC method can separate the parent compound from its potential degradation products.

  • Methodology: A reverse-phase HPLC (RP-HPLC) method with UV detection is typically suitable.[10]

  • Analysis: To assess stability, you would inject a sample of your solution at an initial time point (t=0) and then at subsequent time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Interpretation: Stability is determined by tracking the peak area of the parent compound. A decrease in its area, often accompanied by the appearance and increase of new peaks (degradants), indicates instability. Coupling HPLC with Mass Spectrometry (LC-MS) is even more powerful, as it can help you identify the mass of the degradation products, providing strong evidence for the degradation pathway (e.g., identifying the mass of the hydrolyzed carboxylic acid).[11]

Troubleshooting Guide

Use this guide to diagnose and resolve common stability-related issues.

Observed Problem Potential Cause Recommended Action & Rationale
Rapid loss of compound in basic buffer (e.g., pH 9) Base-catalyzed ester hydrolysis (Saponification) Immediately switch to a buffer with a neutral pH (6.5-7.5). Base-catalyzed hydrolysis is irreversible and significantly faster than at neutral pH.[4]
New, more polar peak appearing in HPLC analysis over time Formation of the Carboxylic Acid Degradant This is the expected product of ester hydrolysis. Confirm its identity using LC-MS. This confirms hydrolysis as the degradation pathway and validates your analytical method's ability to detect it.
Inconsistent results between experiments run on different days Instability of stored aqueous working solutions Prepare fresh aqueous working solutions from a frozen, aprotic stock solution for every experiment. This ensures the starting concentration is consistent and accurate.
Solution turns yellow/brown after being left on the lab bench Photodegradation Protect the solution from light at all times using amber vials and by covering containers with foil. This prevents light-induced reactions that can alter the compound's structure.[5]
Gradual decrease in potency of frozen DMSO stock solution 1. Water contamination in DMSO2. Repeated freeze-thaw cycles Use high-purity, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid introducing atmospheric moisture during repeated openings and temperature cycling.[9]

Key Experimental Protocols

As a Senior Application Scientist, I advocate for a systematic approach to stability assessment. The following protocols provide a framework for characterizing the stability of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Protocol 1: Assessment of Hydrolytic Stability Across a pH Range

This forced degradation study helps to identify the pH conditions under which the compound is most stable.[12]

  • Preparation of Buffers: Prepare three physiologically relevant buffers:

    • pH 4.0 (e.g., 0.05 M Acetate Buffer)

    • pH 7.4 (e.g., 0.05 M Phosphate Buffered Saline, PBS)

    • pH 9.0 (e.g., 0.05 M Borate Buffer)

  • Preparation of Test Solutions:

    • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO) at 10 mg/mL.

    • In separate, amber glass vials, dilute the stock solution into each of the three buffers to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (<1%) to not affect the buffer's properties.

  • Incubation:

    • Immediately after preparation, take a sample from each vial for the t=0 time point analysis.

    • Place the vials in a constant temperature incubator set to a relevant temperature (e.g., 37°C).

  • Sample Collection & Analysis:

    • Collect aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately quench any further degradation by diluting the sample in the mobile phase and/or freezing at -20°C.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot "% Compound Remaining" vs. "Time" for each pH condition. This will visually demonstrate the rate of degradation at different pH values.

Visual Workflow: Investigating Solution Stability

The following diagram outlines a logical workflow for diagnosing and solving stability problems.

StabilityWorkflow observe Observe Instability (e.g., peak loss, new peaks) hypothesis Formulate Hypothesis (Hydrolysis, Photolysis, Oxidation?) observe->hypothesis hydrolysis_path Test for Hydrolysis hypothesis->hydrolysis_path photolysis_path Test for Photolysis hypothesis->photolysis_path ph_study Protocol 1: Run pH Stability Study (pH 4, 7.4, 9) hydrolysis_path->ph_study light_study Protocol 2 (ICH Q1B): Expose to Light vs. Dark Control photolysis_path->light_study ph_result Is degradation pH-dependent? ph_study->ph_result light_result Is degradation light-dependent? light_study->light_result ph_solution Solution: Optimize buffer pH. Use aprotic solvents for stock. ph_result->ph_solution  Yes other Consider other factors (Oxidation, Temperature) ph_result->other  No light_solution Solution: Use amber vials. Minimize light exposure. light_result->light_solution  Yes light_result->other  No

Caption: The primary hydrolytic degradation pathway.

References

  • National Center for Biotechnology Information. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PubMed Central. Retrieved from [Link]

  • Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photostability testing of pharmaceutical products. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ACS Publications. (n.d.). Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations. The Journal of Physical Chemistry C. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Prodrugs and hydrolysis of esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. Retrieved from [Link]

  • Bajpai, M. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Preprints.org. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effects on the stability of extended benzylic carbocations: A computational study of conjugation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Medicine LibreTexts. (2022). 9.9: Hydrolysis of Esters. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Journal of Materials Chemistry C. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... Retrieved from [Link]

  • U.S. Food & Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). Stability Testing: The Critical Development Phase. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Results in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate and resolve common challenges encountered when a compound yields poor o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate and resolve common challenges encountered when a compound yields poor or unexpected results in biological assays. Instead of a simple checklist, we will explore the underlying scientific principles behind these issues and provide logical, step-by-step troubleshooting strategies to ensure the integrity and reproducibility of your data.

I. Foundational Issues: Is Your Compound the Culprit?

Before delving into complex biological explanations, it's crucial to rule out fundamental problems with the compound itself. These issues are often the root cause of inconsistent data, lack of activity, or apparent toxicity.

Q1: My results are highly variable between experiments. Could it be a solubility issue?

A1: Absolutely. Poor compound solubility is one of the most frequent causes of experimental irreproducibility.[1][2] If a compound is not fully dissolved, its effective concentration at the biological target will be inconsistent, leading to variable results.[3][4]

Causality: When a compound precipitates in your stock solution or assay buffer, you are not testing the intended concentration. This can lead to underestimated activity, inaccurate structure-activity relationships (SAR), and a high rate of false negatives in screens.[2]

Troubleshooting Protocol: Assessing Compound Solubility

  • Visual Inspection:

    • Thaw your DMSO stock solution and bring it to room temperature.

    • Visually inspect the solution against a light source for any visible precipitates or cloudiness. Even a slight haze can indicate solubility problems.[2]

    • Centrifuge the stock tube at high speed (e.g., >10,000 x g) for 10 minutes. Check for a pellet, which would consist of undissolved compound.

  • Nephelometry or Turbidimetry:

    • For a more quantitative assessment, prepare serial dilutions of your compound in the final assay buffer.

    • Use a plate reader capable of nephelometry or turbidimetry to measure light scattering. An increase in signal with concentration suggests precipitation.

  • Solubility in Assay Media:

    • Prepare your highest intended assay concentration of the compound in the final cell culture or biochemical buffer.

    • Incubate under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment.

    • After incubation, centrifuge the sample and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV, LC-MS). This will give you the actual soluble concentration under your experimental conditions.

Mitigation Strategies:

  • Optimize Dilution: Avoid large dilution steps directly from a highly concentrated DMSO stock into an aqueous buffer, as this can cause the compound to "crash out." A serial dilution approach is often better.[1][2]

  • Consider Alternative Solvents: While DMSO is common, other solvents like ethanol, methanol, or polyethylene glycol (PEG) might be more suitable for certain compounds.[5] However, always test the solvent's tolerance in your specific assay.

  • Sonication: Gentle sonication can sometimes help to redissolve precipitated compound in the stock solution.[1]

Q2: The activity of my compound seems to decrease over time. How can I check for stability issues?

A2: Compound instability can manifest as a gradual or sudden loss of activity. This is particularly important for compounds that are sensitive to temperature, light, or hydrolysis in aqueous buffers.[6][7] Stability testing is crucial to ensure that you are assessing the compound itself and not its degradation products.[8][9]

Causality: Degradation reduces the concentration of the active compound, leading to a weaker biological response. Degradants themselves can also sometimes interfere with the assay or have their own biological activities.

Troubleshooting Protocol: Basic Stability Assessment

  • Freeze-Thaw Stability:

    • Subject an aliquot of your compound's DMSO stock solution to several (3-5) freeze-thaw cycles, mimicking your experimental usage.

    • Compare the activity of the cycled aliquot to a freshly thawed, uncycled aliquot in your assay. A significant drop in activity suggests instability.

  • Stability in Assay Buffer:

    • Prepare your compound at its working concentration in the final assay buffer.

    • Incubate this solution under the exact conditions of your assay (temperature, light, pH) for the full duration of the experiment.

    • At various time points (e.g., 0, 2, 8, 24 hours), take a sample and test its activity. Alternatively, use an analytical method like HPLC to quantify the amount of remaining parent compound.[10]

  • Forced Degradation Studies:

    • To proactively identify potential liabilities, you can perform forced degradation studies.[8][10] This involves intentionally exposing the compound to harsh conditions:

      • Acid/Base Hydrolysis: Incubate with 0.1 M HCl and 0.1 M NaOH.

      • Oxidation: Treat with a low concentration of hydrogen peroxide (e.g., 3%).

      • Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).

      • Photostability: Expose to UV light.

    • Analyze the samples by HPLC or LC-MS to identify the extent of degradation and the number of degradation products formed.[8]

Mitigation Strategies:

  • Proper Storage: Always store stock solutions according to the manufacturer's recommendations, typically at -20°C or -80°C, and protected from light.[11][12]

  • Fresh Preparations: For compounds with known instability in aqueous solutions, prepare fresh dilutions from the DMSO stock immediately before each experiment.

  • pH and Buffer Considerations: Be aware of the pH of your assay buffer, as it can significantly impact the stability of pH-labile compounds.

Q3: I'm seeing activity across multiple, unrelated assays. Could my compound be an aggregator?

A3: Yes, this is a classic sign of a compound that forms colloidal aggregates.[13] Aggregation is a common mechanism of non-specific assay interference where individual compound molecules self-associate into larger particles in your assay buffer.[14][15]

Causality: These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition in biochemical assays or cytotoxicity in cell-based assays.[14][16] This promiscuous activity is a major source of false positives in high-throughput screening.[16][17]

Troubleshooting Workflow: Identifying Compound Aggregation

Aggregation_Workflow Start High activity in primary assay Check_Promiscuity Is the compound active in multiple unrelated assays? Start->Check_Promiscuity Detergent_Test Run assay with and without 0.01% Triton X-100 or Tween-80 Check_Promiscuity->Detergent_Test Yes Conclusion_Not_Aggregator Conclusion: Activity is likely not due to aggregation. Proceed to other troubleshooting. Check_Promiscuity->Conclusion_Not_Aggregator No Detergent_Effect Does detergent significantly reduce or abolish activity? Detergent_Test->Detergent_Effect Preincubation_Test Compare pre-incubation of compound + target vs. no pre-incubation Detergent_Effect->Preincubation_Test No Conclusion_Aggregator Conclusion: Compound is likely an aggregator. Deprioritize or re-evaluate. Detergent_Effect->Conclusion_Aggregator Yes Preincubation_Effect Does pre-incubation increase potency? Preincubation_Test->Preincubation_Effect Preincubation_Effect->Conclusion_Aggregator Yes Preincubation_Effect->Conclusion_Not_Aggregator No

Caption: Workflow for diagnosing compound aggregation.

Detailed Protocol: Detergent Test for Aggregation

  • Purpose: To determine if the compound's activity is sensitive to the presence of a non-ionic detergent, which disrupts colloidal aggregates.

  • Materials:

    • Your standard assay components.

    • A stock solution of 1% (w/v) Triton X-100 or Tween-80 in your assay buffer.

  • Procedure:

    • Set up your assay as you normally would.

    • Create a parallel set of assay conditions that includes 0.01% Triton X-100 or Tween-80 in the final assay buffer.

    • Test a dose-response curve of your compound in both the standard and the detergent-containing conditions.

  • Interpretation:

    • If the compound's potency (e.g., IC50) significantly increases (i.e., it becomes less potent) or the activity is completely abolished in the presence of the detergent, it is highly likely an aggregator.[14]

    • If the activity is unaffected, aggregation is not the likely cause of your results.

II. Assay-Specific Issues: Is the Problem with Your System?

If you have confirmed your compound is soluble, stable, and not an aggregator, the next step is to investigate potential interactions with your assay system.

Q4: My compound is showing activity, but I'm not sure if it's a true "hit." How can I rule out assay interference?

A4: Assay interference occurs when a compound directly affects the detection method rather than the biological target.[17][18] This is a common source of artifacts, especially in fluorescence- or luminescence-based assays.

Causality: A compound might be naturally fluorescent at the same wavelengths as your reporter fluorophore, or it might quench the signal from your reporter. In enzymatic assays that use colored or fluorescent products, the compound could absorb light at the detection wavelength.

Troubleshooting Protocol: Counter-Screen for Assay Interference

  • Identify the Readout Technology: Determine the specific detection method of your assay (e.g., fluorescence intensity, fluorescence polarization, luminescence, absorbance).

  • Design the Counter-Screen: The goal is to run the assay in a "target-free" or "reaction-complete" mode.

    • For Biochemical Assays: Set up the reaction without the target enzyme or protein. Add the compound and all detection reagents. Alternatively, allow the enzymatic reaction to go to completion, stop it, and then add your compound along with the detection reagents.[17]

    • For Cell-Based Reporter Assays: Use a parental cell line that does not contain the reporter construct (e.g., the GFP or luciferase gene). Treat these cells with your compound under the same conditions and measure the signal.

  • Interpretation:

    • If you observe a signal change in the counter-screen that mimics the "activity" seen in the main assay, your compound is interfering with the readout technology. This is a false positive.[17]

    • If there is no signal change in the counter-screen, the activity is likely due to an effect on the biological system.

Q5: In my cell-based assay, the cells look unhealthy or die at concentrations where I expect to see a specific effect. How can I distinguish targeted effects from general cytotoxicity or off-target effects?

A5: This is a critical question in drug development. An observed phenotype might be due to the intended on-target activity, a separate off-target interaction, or simply general cellular toxicity.[19][20]

Causality: High concentrations of a compound can lead to non-specific effects like membrane disruption or mitochondrial dysfunction.[21] Alternatively, a compound might have high affinity for an unintended secondary target (an off-target) that is responsible for the observed phenotype.[22][23]

Troubleshooting Workflow: Deconvoluting On-Target vs. Off-Target Effects

Off_Target_Workflow Start Observed cellular phenotype (e.g., cell death, growth inhibition) Dose_Response Perform detailed dose-response curve. Is the effect dose-dependent? Start->Dose_Response Solvent_Control Run solvent toxicity control. (e.g., DMSO dose-response) Dose_Response->Solvent_Control Yes Conclusion_Off_Target Conclusion: Phenotype is likely OFF-TARGET or non-specific toxicity. Dose_Response->Conclusion_Off_Target No Solvent_Effect Is phenotype due to solvent? Solvent_Control->Solvent_Effect Orthogonal_Assay Confirm on-target engagement with an orthogonal assay (e.g., Western blot for p-target, biophysical binding assay) Solvent_Effect->Orthogonal_Assay No Solvent_Effect->Conclusion_Off_Target Yes Target_Engagement Does phenotype correlate with target engagement? Orthogonal_Assay->Target_Engagement Negative_Control Test a structurally similar but inactive analog Target_Engagement->Negative_Control Yes Target_Engagement->Conclusion_Off_Target No Negative_Control_Effect Does the inactive analog reproduce the phenotype? Negative_Control->Negative_Control_Effect Conclusion_On_Target Conclusion: Phenotype is likely ON-TARGET. Negative_Control_Effect->Conclusion_On_Target No Negative_Control_Effect->Conclusion_Off_Target Yes

Caption: Workflow to differentiate on-target from off-target effects.

Key Experimental Strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of your compound that produces the desired on-target effect and use this concentration for further experiments to minimize off-target interactions.[19]

  • Orthogonal Assays: Use a different experimental method to confirm the on-target effect. For example, if your primary assay is a reporter gene assay for a kinase inhibitor, use a Western blot to directly measure the phosphorylation of the kinase's substrate.[19]

  • Use a Negative Control Compound: Synthesize or obtain a close structural analog of your compound that is known to be inactive against your primary target. If this inactive analog still produces the same cellular phenotype, the effect is likely off-target.[19]

  • Rescue Experiments: If your compound inhibits a target, try to "rescue" the phenotype by overexpressing a version of the target that is resistant to your compound. If the cells survive or the phenotype is reversed, it strongly suggests the effect is on-target.[19]

Q6: What concentration of DMSO is safe for my cells, and could it be causing problems?

A6: This is a fundamentally important control. While DMSO is an excellent solvent, it is not biologically inert.

Causality: At concentrations typically above 0.5% to 1%, DMSO can cause cellular stress, induce differentiation, alter membrane permeability, and cause cytotoxicity.[21][24][25] However, some sensitive cell lines can be affected by concentrations as low as 0.1%.[26][27]

Recommended DMSO Concentrations:

Final DMSO Conc.General EffectRecommendation
< 0.1% Generally considered safe for most cell lines.[21][27]Ideal for most cell-based assays.
0.1% - 0.5% May have minor effects on some sensitive cells.Acceptable if necessary, but requires a vehicle control.
> 0.5% Increased risk of toxic and off-target effects.[24][25]Avoid if possible. Requires rigorous vehicle controls.

Protocol: Determining a Safe DMSO Concentration

  • Create a DMSO Dose-Response Curve: Prepare a dilution series of DMSO in your cell culture medium, matching the concentrations that will be present in your compound-treated wells.

  • Culture Cells: Seed your cells and treat them with the various DMSO concentrations for the same duration as your planned experiment.

  • Assess Cell Viability: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the effect of DMSO alone on your cells.

  • Determine the No-Effect Concentration: Identify the highest concentration of DMSO that does not significantly impact cell health. This should be the maximum concentration you use in your experiments.[21]

III. Best Practices for Prevention

Adhering to best practices in compound management can prevent many of these issues from occurring in the first place.

  • Compound Handling:

    • Always label containers clearly with the compound name, concentration, date received, and date opened.[11][28]

    • Use calibrated pipettes and perform serial dilutions to ensure accurate concentrations.

    • Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[29]

  • Compound Storage:

    • Store compounds according to the manufacturer's instructions, typically in a dry, dark place at -20°C or -80°C.[12][30]

    • Ensure caps are sealed tightly to prevent evaporation of the solvent, which would increase the compound's concentration.[11]

    • Store flammable solvents in appropriate safety cabinets.[11]

By systematically working through these troubleshooting steps, you can identify the root cause of poor assay results, generate more reliable data, and make more confident decisions in your research and drug development projects.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). A pragmatic approach to hit validation following biochemical high-throughput screening. Current Opinion in Chemical Biology, 14(3), 331-338. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2008). Hit-to-Lead: Hit Validation and Assessment. Assay Guidance Manual. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. [Link]

  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. [Link]

  • Coma, S., & Gussin, D. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Assay and Drug Development Technologies, 12(3), 133-145. [Link]

  • Papaneophytou, C. P., & Tzakos, A. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Medicinal Chemistry, 55(17), 7813-7821. [Link]

  • Aldeghi, M., & Heifetz, A. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]

  • Stump, S., & Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(5), 481-485. [Link]

  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 19(8), 12563-12577. [Link]

  • Owen, S. C., Doak, A. K., Wassam, P., Shoichet, B. K., & Shoichet, M. S. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429-1435. [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]

  • Lab Manager. (n.d.). Handling and Storing Chemicals. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]

  • ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products. [Link]

  • IONOS. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • National Center for Biotechnology Information. (2011). Working with Chemicals. In Prudent Practices in the Laboratory. [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (n.d.). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. [Link]

  • Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 336-345. [Link]

  • E-gree. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. [Link]

  • Shan, G., Li, Y., Zhang, J., Li, W., Szulwach, K. E., Duan, R., ... & Jin, P. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933-940. [Link]

  • MB. (n.d.). Assay Troubleshooting. [Link]

  • Shan, G., Li, Y., Zhang, J., Li, W., Szulwach, K. E., Duan, R., ... & Jin, P. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933-940. [Link]

  • Shan, G., Li, Y., Zhang, J., Li, W., Szulwach, K. E., Duan, R., ... & Jin, P. (2008). A small molecule enhances RNA interference and promotes microRNA processing. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Genentech. (2017). resolving the question of on- or off-target toxicity – a case study. [Link]

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. Z., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • ResearchGate. (2023). FP Assay Troubleshooting?. [Link]

  • Słabicki, M., & Ebert, B. L. (2023). From Serendipity to Strategy: Rationalizing Molecular Glue Discovery and Proximity-Induced Pharmacology through Chemical Biology. ACS Chemical Biology, 18(1), 3-15. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

Sources

Troubleshooting

Enhancing the ADME properties of pyrazolo[1,5-a]pyridine derivatives

Ticket ID: ADME-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Privileged" Scaffold Paradox Welcome to the Pyrazolo[1,5-a]pyridine Optimization Hub. You are likely here because...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ADME-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Privileged" Scaffold Paradox

Welcome to the Pyrazolo[1,5-a]pyridine Optimization Hub. You are likely here because this scaffold is a "privileged structure" in medicinal chemistry—mimicking the purine core of ATP, making it excellent for kinase inhibition (e.g., p38, JAK, PI3K) and GPCR modulation.

However, its flat, aromatic nature creates a paradox: high potency often comes with poor physicochemical properties. This guide treats your ADME failures not as dead ends, but as specific "bugs" in the molecular code that can be patched.

Module 1: Solubility Troubleshooting

User Issue: "My lead compound precipitates in the assay buffer (PBS pH 7.4) even at 10 µM. It’s a 'brick dust' solid."

Root Cause Analysis

The pyrazolo[1,5-a]pyridine core is planar and highly crystalline. High crystal lattice energy (melting point > 200°C) is often the culprit, rather than high lipophilicity alone. This is the "Brick Dust" vs. "Grease Ball" distinction.

The Solution: The "Disruption" Protocol

To fix "Brick Dust" insolubility, you must disrupt the crystal packing without destroying the binding affinity.

Step-by-Step Optimization:

  • Escape Flatland (Fsp3 Increase): Introduce sp3-hybridized carbons. If you have a phenyl ring at C-2 or C-3, replace it with a saturated heterocycle (e.g., morpholine, piperazine) or bridge it.

  • The "Out-of-Plane" Twist: Add a substituent (like a methyl group) ortho to the biaryl linkage. This forces the rings to twist, breaking the planar stacking energy.

  • Polarity Injection: If the compound is a "Grease Ball" (High LogP), introduce a solubilizing group at the C-6 position, which often tolerates solvent-exposed tails.

Quantitative Comparison: Solubility Patches
Modification StrategyTarget ParameterExpected ResultReference Case
Base Scaffold Planar, Aromatic< 5 µM SolubilityStandard Core
C-6 Solubilizing Tail LogD reduction10-50 µM SolubilityKDR Inhibitors [1]
sp3-Rich Substituent Lower MP / Lattice Energy> 100 µM SolubilityAC1 Inhibitors [2]
Ortho-Methyl Twist Disrupt Planarity> 50 µM SolubilityGeneral MedChem
Workflow Visualization: Solubility Decision Tree

Solubility_Tree Start Low Solubility (< 10 µM) Check_MP Check Melting Point (DSC) Start->Check_MP High_MP High MP (>200°C) 'Brick Dust' Check_MP->High_MP High Lattice Energy Low_MP Low MP (<150°C) 'Grease Ball' Check_MP->Low_MP High Lipophilicity Action_Twist Strategy A: Disrupt Planarity (Ortho-subst, sp3 centers) High_MP->Action_Twist Action_Polar Strategy B: Reduce LogP (Add Polar Groups/Ionizable Centers) Low_MP->Action_Polar

Caption: Decision matrix for distinguishing between crystal packing issues (Brick Dust) and lipophilicity issues (Grease Ball).

Module 2: Metabolic Stability & Clearance

User Issue: "Microsomal stability data shows rapid clearance (T1/2 < 15 min). We see +16 and +32 mass shifts in LC-MS."

Root Cause Analysis

The pyrazolo[1,5-a]pyridine scaffold has specific "soft spots" prone to Cytochrome P450 (CYP) oxidation:

  • C-3 Position: Highly electron-rich and prone to electrophilic attack/oxidation.

  • C-6 Position: If unsubstituted, this is a prime site for hydroxylation.

  • Pyridine Nitrogen: Susceptible to N-oxide formation (though less common than in simple pyridines due to the fused system).

The Solution: Metabolic Blocking

You must sterically or electronically block these sites.

Experimental Protocol: Intrinsic Clearance Optimization

  • Deuterium Scanning: Synthesize deuterated analogs at C-3 or C-6 to confirm the site of metabolism (MetID). If clearance drops, you have found your soft spot.

  • Halogen Blockade: Introduce a Fluorine or Chlorine at C-6. This blocks hydroxylation and lowers the electron density of the ring, making it less susceptible to oxidation [3].

  • Scaffold Hopping: If the pyridine ring itself is being oxidized (N-oxide), consider adding a nitrogen to the adjacent ring (creating a pyrazolo[1,5-a]pyrimidine), which reduces electron density and oxidative liability [4].

Metabolic Soft Spot Map

Metabolic_Map Core Pyrazolo[1,5-a]pyridine Scaffold C3 C-3 Position (Electron Rich) Core->C3 Major Soft Spot C6 C-6 Position (Hydroxylation) Core->C6 Secondary Soft Spot Sol_C3 Solution: Add CN, Cl, or Aryl group C3->Sol_C3 Sol_C6 Solution: Add F, CF3, or Methyl C6->Sol_C6

Caption: Identification of primary metabolic liabilities (C-3/C-6) and chemical blocking strategies.

Module 3: Permeability & Efflux (P-gp)

User Issue: "Caco-2 permeability is low (Papp < 1 x 10^-6 cm/s) with a high efflux ratio (> 10)."

Root Cause Analysis

Pyrazolo[1,5-a]pyridines are often P-glycoprotein (P-gp) substrates, especially when decorated with multiple hydrogen bond donors (HBD) or when the molecular weight creeps high (>500 Da).

The Solution: The "Stealth" Approach
  • Cap Amides: If you have amide linkers, alkylate the nitrogen (N-Me) to remove an H-bond donor.

  • Intramolecular H-Bonds: Design substituents that form internal hydrogen bonds (e.g., a pseudo-ring). This hides the polarity from the lipid membrane, improving passive permeability ("Chameleon effect").

  • Verify Passive Permeability: Run the Caco-2 assay with a P-gp inhibitor (e.g., Zosuquidar). If permeability spikes, your issue is efflux, not intrinsic permeability.

Module 4: Safety (hERG Inhibition)

User Issue: "The compound hits the hERG channel (IC50 < 1 µM), posing a QT prolongation risk."

Root Cause Analysis

The hERG channel contains aromatic residues (Y652, F656) that engage in pi-stacking with planar drugs. The basic nitrogen often found in kinase inhibitors (for the hinge bind) can interact with the channel's selectivity filter.

The Solution: pKa and Pi-Modulation
  • Reduce Basicity: Lower the pKa of your basic amines. For example, replace a piperidine (pKa ~10) with a morpholine (pKa ~8) or a pyridine (pKa ~5). Lower pKa reduces the cationic fraction at physiological pH [5].

  • Zwitterions: Introduce a carboxylic acid or bioisostere to create a zwitterion. This drastically reduces hERG affinity but may impact permeability (balance required).

  • Disrupt Pi-Stacking: As with solubility, adding non-planar substituents (sp3 rich) prevents the "sandwich" stacking interaction inside the hERG pore.

References

  • Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2002). Context: Demonstrates the use of C-6 substituents and basic side chains to improve solubility and PK. URL:[Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1. Source: Journal of Medicinal Chemistry (2024).[1] Context: Detailed case study on disrupting crystal packing energy to solve "brick dust" issues. URL:[Link]

  • Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Source: Bioorganic & Medicinal Chemistry (2006).[2] Context: Validates the strategy of C-6 functionalization (e.g., Trifluoromethyl) to modulate developability and potency. URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances (2024). Context: Discusses scaffold hopping and SAR strategies for kinase selectivity and stability. URL:[Link]

  • Strategies To Reduce hERG K+ Channel Blockade. Source: International Journal of Molecular Sciences (2022). Context: Provides general principles for reducing hERG liability in nitrogen-containing heteroaromatics (pKa reduction, lipophilicity control). URL:[Link][3]

Sources

Optimization

Reducing cytotoxicity of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate derivatives

Technical Support Center: Pyrazolo[1,5-a]pyridine Scaffold Optimization Ticket ID: #SAR-8829-CYTO Subject: Reducing Non-Specific Cytotoxicity of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Derivatives Assigned S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[1,5-a]pyridine Scaffold Optimization Ticket ID: #SAR-8829-CYTO Subject: Reducing Non-Specific Cytotoxicity of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Double-Edged" Scaffold

Welcome to the Technical Support Center. You are likely working with the Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate scaffold because of its privileged status in kinase inhibition (e.g., Trk, EGFR, Pim-1) and potential in antitubercular applications.

However, you have encountered a common bottleneck: High non-specific cytotoxicity.

This guide treats your chemical series as a system to be debugged. We will isolate whether your toxicity stems from the intrinsic electrophilicity of the core, physicochemical liabilities (solubility/aggregation), or off-target metabolic activation .

Module 1: Structural Modification (SAR) Troubleshooting

User Question: My IC50 values are potent against cancer lines, but I’m seeing <10 µM toxicity in healthy fibroblast controls (e.g., HUVEC, HEK293). How do I dial this out without killing potency?

Diagnostic: The specific combination of the 3-ethyl ester and the 6-methoxy group creates a highly lipophilic, planar system. This often leads to "membrane wash" toxicity (non-specific disruption of cell membranes) rather than specific target engagement.

Troubleshooting Steps:

  • The "Ester Liability" Check:

    • Issue: Intracellular esterases rapidly hydrolyze the ethyl ester into the corresponding carboxylic acid. This acid often has poor permeability or accumulates in lysosomes (ion trapping), leading to organelle stress.

    • Solution: Replace the ethyl ester with a bioisostere .

      • Switch to Amide: Convert the 3-carboxylate to a 3-carboxamide . Amides are metabolically more stable and offer a hydrogen bond donor/acceptor vector to tune selectivity (e.g., interacting with the hinge region of kinases).

      • Switch to Heterocycle: Replace the ester with a 5-membered heterocycle (e.g., oxadiazole or triazole). This retains the planar geometry but alters the dipole moment and reduces lipophilicity.

  • The 6-Methoxy "Metabolic Hotspot":

    • Issue: The 6-methoxy group is an electron-donating group (EDG) that makes the pyrazolo-pyridine core electron-rich. This can facilitate oxidation by CYP450 enzymes into reactive quinone-imine intermediates, which covalently bind to cellular proteins (toxicity).

    • Solution: Block the metabolic soft spot.

      • Deuteration: Synthesize the 6-OCD3 analog. If toxicity drops, C-H abstraction was the rate-limiting toxic step.

      • Steric/Electronic Block: Replace -OMe with -OCF3 or a morpholine-ethoxy tail. The morpholine adds solubility and creates a "solvent channel" interaction, often improving selectivity for the ATP-binding pocket over non-specific membranes.

SAR Decision Matrix (Graphviz):

SAR_Logic_Tree Start High Cytotoxicity Observed Check1 Is the 3-Ester intact? Start->Check1 Check2 Is Lipophilicity (cLogP) > 4? Start->Check2 Check3 Reactive Metabolites? Start->Check3 Branch1 Hydrolysis to Acid Check1->Branch1 Yes (In cells) Action1 Replace with 3-Carboxamide (Increases H-bonding) Branch1->Action1 Action2 Add Solubilizing Group at C6 (e.g., Morpholine, Piperazine) Check2->Action2 Yes Action3 Replace 6-OMe with 6-OCF3 (Blocks oxidation) Check3->Action3 Suspected

Caption: Decision tree for modifying the Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate scaffold to reduce toxicity.

Module 2: Assay Interference & False Positives

User Question: I see toxicity in MTT assays, but the cells look fine under the microscope. Is the compound interfering with the readout?

Diagnostic: Pyrazolo[1,5-a]pyridines are highly conjugated systems. Many derivatives are intrinsically fluorescent . If your compound fluoresces near the excitation/emission wavelengths of your viability dye (e.g., Resazurin/Alamar Blue), you are generating noise. Conversely, if the compound inhibits mitochondrial reductase directly (without killing the cell), MTT will give a false "toxic" signal.

Validation Protocol:

  • The "No-Cell" Control:

    • Add your compound (at IC50 concentration) to the assay media without cells and add the detection reagent.

    • Result: If you see a signal, your compound is reacting chemically with the dye or fluorescing.

  • Orthogonal Assay Triage:

    • Do not rely on metabolic endpoints (MTT/CTG) alone.

    • Use: LDH Release Assay (measures membrane integrity) or Trypan Blue exclusion (visual count).

    • Rule of Thumb: If MTT shows 90% death but LDH shows 10% death, your compound is a metabolic quiescent agent , not a cytotoxic one.

Module 3: Solubility & Formulation Toxicity

User Question: We dissolve in DMSO. At 50 µM, the media gets cloudy. Could this be causing the cell death?

Diagnostic: The ethyl ester and methoxy group make this molecule very hydrophobic. "Cloudy" media indicates precipitation. Crystals or aggregates physically damage cell membranes, causing mechanical cytotoxicity that mimics drug activity.

Troubleshooting Steps:

  • Determine Kinetic Solubility:

    • Perform a nephelometry or UV-scatter test in PBS/Media.

    • Limit: If solubility is < 10 µM, any toxicity data above this concentration is an artifact of precipitation.

  • Formulation Adjustment:

    • Vehicle Check: Ensure final DMSO concentration is < 0.5%.

    • Additive: Use 1% Cyclodextrin (HP-β-CD) in your media. Cyclodextrins encapsulate lipophilic drugs, preventing aggregation without altering intracellular potency. If toxicity disappears with cyclodextrin but potency remains, the previous toxicity was an aggregation artifact.

Module 4: Experimental Workflow for Toxicity Triage

Follow this flowchart to rigorously validate your hits before sending them for chemical optimization.

Triage Workflow (Graphviz):

Toxicity_Triage Compound Compound Hit (High Potency) Solubility Solubility Check (PBS, pH 7.4) Compound->Solubility Aggregator Discard/Formulate (Aggregation Toxicity) Solubility->Aggregator Precipitates Assay Cell Viability Assay (MTT/CTG) Solubility->Assay Soluble Interference Check Fluorescence (No-Cell Control) Assay->Interference Interference->Assay False Signal Selectivity Selectivity Index (SI) (Cancer vs. HUVEC) Interference->Selectivity Clean Signal Safe Valid Lead (Proceed to PK) Selectivity->Safe SI > 10 Toxic General Toxin (Modify R-Groups) Selectivity->Toxic SI < 5

Caption: Step-by-step triage process to distinguish specific bioactivity from artifacts and general toxicity.

Summary of Key Recommendations

FeatureCurrent State (Ethyl 6-methoxy...)Risk FactorRecommended Modification
R3 Position Ethyl Ester (-COOEt)Rapid hydrolysis, poor solubility, lysosomal trapping.Carboxamide (-CONH2) or Oxadiazole . Improves H-bonding and stability.
R6 Position Methoxy (-OMe)Metabolic activation (quinone-imine), high lipophilicity.Morpholine-ethoxy or -OCF3 . Improves solubility and blocks metabolism.
Scaffold Planar AromaticDNA Intercalation (Genotoxicity).Introduce sp3 character (e.g., saturated rings) to break planarity.

References

  • Synthesis and biological evaluation of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI Molecules. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Available at: [Link][1][2][3]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link][3]

  • Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting

Recrystallization techniques for obtaining pure compound

< Recrystallization Technical Support Center A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Recrystallization is a cornerstone technique in chemical purification, pivotal for obtaini...

Author: BenchChem Technical Support Team. Date: February 2026

< Recrystallization Technical Support Center

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a cornerstone technique in chemical purification, pivotal for obtaining solid compounds with the high degree of purity required in research and pharmaceutical development.[1][2][3] The principle is elegant in its simplicity: dissolve an impure solid in an appropriate solvent at an elevated temperature to create a saturated solution, and then allow the desired compound to crystallize upon cooling, leaving impurities behind in the solvent.[1][3][4] However, the path from a crude solid to pristine crystals can be fraught with challenges.

This guide is designed to serve as a comprehensive technical support resource. It moves beyond a simple recitation of steps to provide in-depth, field-tested insights into the "why" behind experimental choices. Here, you will find a blend of foundational principles, practical troubleshooting advice, and detailed protocols to navigate the common and uncommon hurdles of recrystallization.

Core Principles of a Successful Recrystallization

A successful recrystallization hinges on the differential solubility of the compound of interest and its impurities in a chosen solvent system.[3] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[2][5] Conversely, impurities should either be sparingly soluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor after crystallization).[5]

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol?

A1: Solvent selection is paramount. An unsuitable solvent can lead to a host of problems, including failure to crystallize, "oiling out," and poor recovery. A systematic solvent screening is the most critical initial step.

Q2: How much solvent should I use?

A2: The goal is to use the minimum amount of hot solvent to fully dissolve the crude solid.[6][7] Using too much solvent is the most common reason for poor or no crystal yield.[6][8][9]

Q3: My compound won't crystallize, what should I do?

A3: This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[8][10] First, try to induce crystallization by scratching the inside of the flask or adding a seed crystal.[8][11][12] If that fails, you likely have too much solvent; you will need to evaporate some of it and attempt to cool the solution again.[8][9][10]

Q4: What does "oiling out" mean and is it bad?

A4: "Oiling out" is the separation of the dissolved compound as a liquid oil rather than solid crystals.[8][10][13] This typically happens when the solution is cooled to a temperature above the compound's melting point or when the concentration of the solute is excessively high.[8][10] It is generally undesirable because impurities tend to be more soluble in the oil, leading to a less effective purification.[9][14]

Q5: How can I improve my crystal yield?

A5: To maximize yield, ensure you are using the minimum amount of hot solvent necessary for dissolution.[6] Cool the solution slowly to allow for complete crystal formation, and then cool it further in an ice bath before filtration.[6][15] Be mindful not to use an excessive volume of cold solvent when washing the collected crystals.[6]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations of the underlying causes and step-by-step solutions.

Problem 1: No Crystals Form Upon Cooling

You've allowed your hot, clear solution to cool to room temperature, and then in an ice bath, but nothing has happened. What's wrong?

  • Underlying Cause A: Excessive Solvent. This is the most frequent culprit.[8][9] If the solution is not saturated enough at the lower temperature, the compound will simply remain dissolved.

  • Underlying Cause B: Supersaturation. The solution may be supersaturated, a metastable state where the solute concentration exceeds its solubility, but crystallization has not been initiated.[6][8] A nucleation event is required to trigger crystal growth.

Troubleshooting Protocol: Inducing Crystallization
  • Scratching: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the meniscus of the solution.[11][12] The micro-abrasions on the glass can provide nucleation sites for crystal growth.[12]

  • Seeding: If you have a small crystal of the pure compound (a "seed crystal"), add it to the cooled solution.[8][11] This provides a template for other molecules to deposit onto, initiating crystallization.

  • Reduce Solvent Volume: If scratching and seeding fail, it is highly likely that too much solvent was used.[8][9] Gently heat the solution to evaporate a portion of the solvent. Allow the solution to cool again. You may need to repeat this until you find the right concentration.[9][11]

  • Lower Temperature: For some compounds, a standard ice bath (0 °C) may not be cold enough to sufficiently decrease solubility. A salt-ice bath can achieve lower temperatures.[11][12]

Problem 2: The Compound "Oils Out"

Instead of forming solid crystals, a liquid layer or small oily droplets appear as the solution cools.

  • Underlying Cause A: Low Melting Point. The most common reason for oiling out is that the melting point of the compound is lower than the temperature of the solution when it becomes saturated.[8][14] The compound separates as a molten liquid instead of a solid.

  • Underlying Cause B: High Solute Concentration/Rapid Cooling. If the solution is highly concentrated and cooled too quickly, the solute may come out of solution faster than it can organize into a crystal lattice, leading to the formation of an amorphous oil.[13]

  • Underlying Cause C: Impurities. Significant amounts of impurities can depress the melting point of the compound, making oiling out more likely.[14]

Troubleshooting Protocol: Preventing Oiling Out
  • Reheat and Add More Solvent: The primary solution is to reheat the mixture until the oil redissolves completely. Then, add a small amount of additional solvent to decrease the saturation temperature.[8][9][10]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of crystals instead of oil.[8]

  • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Select a solvent with a lower boiling point. Alternatively, a mixed solvent system can sometimes resolve the issue.[14]

Problem 3: Low Recovery or Yield

You've successfully obtained pure crystals, but the final weight is disappointingly low.

  • Underlying Cause A: Using Too Much Solvent. As stated before, this is a primary cause of low yield, as a significant amount of the product remains in the mother liquor.[6][9]

  • Underlying Cause B: Premature Crystallization. If the compound crystallizes during hot filtration, a portion of the product will be lost on the filter paper.[16][17]

  • Underlying Cause C: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not sufficiently cold, will dissolve some of the product.[6]

Troubleshooting Protocol: Maximizing Yield
  • Optimize Solvent Volume: Be meticulous in adding the minimum amount of boiling solvent to dissolve the solid. Add the solvent in small portions, allowing time for dissolution between additions.[7]

  • Prevent Premature Crystallization during Hot Filtration:

    • Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[16][17]

    • Keep the filtration apparatus hot. This can be achieved by placing the receiving flask on a hot plate to allow hot solvent vapors to heat the funnel.[16][17]

    • If crystals do form in the funnel, they can be redissolved by pouring a small amount of hot solvent over them.[18]

  • Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[6] This minimizes dissolution while still removing residual impurities from the crystal surfaces.

Problem 4: Crystals are Impure or Colored

The final crystals are off-color, or subsequent analysis (e.g., melting point) indicates the presence of impurities.

  • Underlying Cause A: Rapid Crystallization. Cooling the solution too quickly can trap impurities within the growing crystal lattice.[9][19] Slow, controlled cooling is essential for purity.[20][21]

  • Underlying Cause B: Insoluble Impurities. If the crude material contains impurities that are insoluble in the hot solvent, they must be removed via hot filtration.

  • Underlying Cause C: Colored Impurities. Highly colored impurities may require the use of an adsorbent like activated charcoal.

  • Underlying Cause D: Co-crystallization. If an impurity has very similar solubility properties to the desired compound, it may crystallize along with it.

Troubleshooting Protocol: Enhancing Purity
  • Ensure Slow Cooling: After dissolving the solid, cover the flask and allow it to cool slowly and undisturbed to room temperature before moving it to an ice bath.[20][22]

  • Perform Hot Filtration for Insoluble Impurities: If you observe solid particles in your hot solution, you must perform a hot gravity filtration to remove them before allowing the solution to cool.[15]

  • Use Activated Charcoal for Colored Impurities: If the hot solution is colored, add a very small amount of activated charcoal to the solution and boil for a few minutes.[18][23] The charcoal will adsorb the colored impurities. Remove the charcoal via hot filtration. Be aware that using too much charcoal can also adsorb your product, reducing the yield.[9][18]

  • Re-recrystallize: If the crystals are still impure, a second recrystallization is often necessary.[3]

Data Presentation and Workflows

Table 1: Common Recrystallization Solvents and Their Properties
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds. Non-flammable but slow to evaporate.[24]
Ethanol78HighGood general-purpose polar solvent. Flammable.
Methanol65HighSimilar to ethanol but more volatile. Toxic.
Acetone56MediumGood for moderately polar compounds. Very volatile.[25]
Ethyl Acetate77MediumCommon solvent for many organic compounds.[25]
Hexane69LowFor non-polar compounds. Often used in mixed-solvent systems.
Toluene111LowGood for non-polar compounds, higher boiling point.[24]
Experimental Workflows
Workflow 1: Standard Single-Solvent Recrystallization

Recrystallization_Workflow A 1. Choose Solvent B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B I No B->I C 3. Hot Filtration? (If insoluble impurities exist) D 4. Cool Solution Slowly (Room Temp -> Ice Bath) C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Wash Crystals (Minimal Cold Solvent) E->F G 7. Dry Crystals F->G H Pure Compound G->H I->C Yes I->D No

Caption: Standard workflow for a single-solvent recrystallization.

Workflow 2: Troubleshooting Failure to Crystallize

Troubleshooting_Crystallization Start Cooled Solution, No Crystals Formed A Scratch Inner Surface of Flask Start->A B Crystals Form? A->B C Add a Seed Crystal B->C No E Problem Solved: Collect Crystals B->E Yes D Crystals Form? C->D D->E Yes F Likely Too Much Solvent: Heat to Evaporate a Portion D->F No G Re-cool Solution F->G G->Start Re-evaluate

Caption: Decision tree for inducing crystallization.

References

  • Vertex AI Search. (2012).
  • Biocyclopedia. (2026).
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • Mettler Toledo.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of York.
  • Unknown.
  • Unknown.
  • Nichols, L. (2025).
  • Reddit. (2013).
  • Reddit. (2019).
  • Ooshima, H., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.
  • SATHEE.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Choi, H. (2018). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta.
  • BOC Sciences. (2024).
  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters.
  • Unknown.
  • University of Florida. (2006).
  • Zhanghua. (2024).
  • University of Rochester.
  • Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts.
  • Unknown.
  • Nichols, L. (2022).
  • Wired Chemist.
  • LibreTexts. (2021).
  • Nichols, L. (2022).
  • University of California, Los Angeles.
  • Unknown.
  • LibreTexts. (2023).
  • Reddit. (2021).
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • University of Rochester.
  • Chemistry Stack Exchange. (2015).
  • YouTube. (2025).

Sources

Reference Data & Comparative Studies

Validation

In vivo efficacy of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in mouse models

An Investigative Guide to the In Vivo Potential of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant...

Author: BenchChem Technical Support Team. Date: February 2026

An Investigative Guide to the In Vivo Potential of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its versatile synthetic accessibility and the diverse biological activities exhibited by its derivatives.[1][2] While extensive research has been conducted on this chemical class, specific in vivo efficacy data for Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate remains to be published in peer-reviewed literature. This guide, therefore, serves as an investigative prospectus for researchers, scientists, and drug development professionals. By synthesizing the known biological activities of structurally related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs, we will establish a data-driven framework for hypothesizing its therapeutic potential and provide detailed, actionable protocols for its evaluation in relevant mouse models.

The core structure is recognized as a key intermediate for the preparation of bioactive compounds, making it a focal point for research in medicinal chemistry and materials science.[3] Analogs have demonstrated potent activity in several key therapeutic areas, including oncology, infectious disease, and neuroscience. This guide will focus on two of the most prominent and well-documented therapeutic avenues for this scaffold: modulation of the central nervous system, specifically for anxiolytic effects, and anticancer activity through kinase inhibition.

Part 1: Hypothesized Mechanism of Action and Therapeutic Applications

Based on extensive structure-activity relationship (SAR) studies of related compounds, we can postulate two primary, high-probability mechanisms of action for Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Hypothesis A: GABA-A Receptor Positive Allosteric Modulator (Anxiolytic Potential)

A significant body of evidence points to pyrazolo-based heterocycles, including pyrazolo[1,5-a]quinazolines and pyrazolo[1,5-a]pyrimidines, as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5][6][7][8] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding GABA, allows chloride ion influx, leading to hyperpolarization and neuronal inhibition.[6][9] This is the primary mechanism of action for widely-used anxiolytics like benzodiazepines.

Derivatives of the closely related pyrazolo[4,3-c]pyridine scaffold have demonstrated clear anxiolytic effects in mouse models of chronic stress.[10] It is therefore highly plausible that Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate acts as a positive allosteric modulator at a benzodiazepine or a novel binding site on the GABA-A receptor, enhancing GABAergic tone and producing anxiolytic-like effects.

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Effect Neuronal Hyperpolarization Reduced Anxiety GABA_R->Effect Leads to GABA GABA (Neurotransmitter) GABA->GABA_R Binds Compound Ethyl 6-methoxypyrazolo [1,5-a]pyridine-3-carboxylate (Hypothesized Modulator) Compound->GABA_R Potentiates Cl_ion Chloride Ions (Cl⁻) Cl_ion->GABA_R Influx Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Compound Ethyl 6-methoxypyrazolo [1,5-a]pyridine-3-carboxylate (Hypothesized Inhibitor) Compound->PI3K Inhibits

Caption: Hypothesized PI3K/AKT pathway inhibition.

Part 2: A Comparative Guide to In Vivo Evaluation

This section provides a comparative framework and detailed protocols for assessing the two primary hypotheses.

Comparative Framework: Benchmarking Against Standard-of-Care

To establish a clear benchmark for efficacy, Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate should be tested against established therapeutic agents in each respective model.

Therapeutic AreaProposed Mouse ModelTest CompoundPositive ControlVehicle ControlKey Efficacy Readouts
Anxiety Elevated Plus Maze (EPM)Ethyl 6-methoxypyrazolo [1,5-a]pyridine-3-carboxylateDiazepam (1-2 mg/kg, i.p.)Saline or appropriate vehicle% Time in Open Arms, Open Arm Entries
Anxiety Marble Burying TestEthyl 6-methoxypyrazolo [1,5-a]pyridine-3-carboxylateFluvoxamine (25 mg/kg, i.p.)Saline or appropriate vehicleNumber of Marbles Buried
Oncology MC38 Syngeneic ModelEthyl 6-methoxypyrazolo [1,5-a]pyridine-3-carboxylateKnown PI3Kγ/δ InhibitorAppropriate vehicleTumor Volume (mm³), Survival (%)
Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, including necessary controls and clear endpoints.

The EPM test is a gold-standard behavioral assay for assessing anxiety levels in rodents, based on their natural aversion to open and elevated spaces. [11] Workflow Diagram:

EPM_Workflow cluster_prep Preparation (Day -1) cluster_test Testing (Day 0) cluster_analysis Data Analysis Acclimate Acclimate Mice to Testing Room (1 hour) Dosing Administer Compound, Diazepam, or Vehicle (i.p., 30 min prior) Placement Place Mouse in Center of Maze Dosing->Placement Record Record Behavior (5 minutes) via Video Tracking Placement->Record Analyze Quantify Time in Arms, Entries, and Distance Traveled Record->Analyze

Caption: Workflow for the Elevated Plus Maze experiment.

Step-by-Step Methodology:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old. Group house and maintain on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two opposing open arms (30x5 cm) and two opposing closed arms (30x5x15 cm). The maze should be made of a non-reflective material and cleaned with 70% ethanol between trials.

  • Habituation: On the day of testing, transport mice to the behavioral suite and allow them to acclimate for at least 1 hour before the experiment begins.

  • Dosing:

    • Group 1 (Vehicle): Administer the selected vehicle (e.g., saline with 5% DMSO, 5% Tween-80) via intraperitoneal (i.p.) injection.

    • Group 2 (Positive Control): Administer Diazepam (1.5 mg/kg, i.p.).

    • Group 3-5 (Test Compound): Administer Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate at three escalating doses (e.g., 5, 15, and 50 mg/kg, i.p.).

  • Testing: 30 minutes post-injection, place a mouse at the center of the maze, facing an open arm. Allow the mouse to explore freely for 5 minutes. Record the session using an overhead video camera.

  • Data Analysis: Use automated video tracking software (e.g., ANY-maze, EthoVision) to score the following parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: A significant increase in the percentage of time spent in the open arms and/or the number of open arm entries, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.

This protocol uses the MC38 colorectal adenocarcinoma cell line in immunocompetent C57BL/6 mice, which allows for the evaluation of the compound's effect on both the tumor and the host immune response. [12] Workflow Diagram:

Syngeneic_Model_Workflow Day0 Day 0: Implant MC38 Cells (1x10⁶, s.c.) into C57BL/6 mice Day7 Day 7: Randomize Mice when Tumors reach ~100 mm³ Day0->Day7 Dosing Begin Daily Dosing: - Vehicle - Positive Control - Test Compound Day7->Dosing Monitoring Monitor Tumor Volume and Body Weight (3x per week) Dosing->Monitoring Endpoint Endpoint: - Tumor Volume > 2000 mm³ - Survival Analysis - Ex vivo tissue analysis Monitoring->Endpoint

Caption: Workflow for a syngeneic tumor model study.

Step-by-Step Methodology:

  • Cell Culture: Culture MC38 cells in complete DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Tumor Implantation: Harvest MC38 cells during their logarithmic growth phase. Resuspend cells in sterile PBS at a concentration of 10x10⁶ cells/mL. Subcutaneously (s.c.) inject 100 µL (1x10⁶ cells) into the right flank of male C57BL/6 mice.

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Dosing:

    • Group 1 (Vehicle): Administer the appropriate vehicle daily via oral gavage (p.o.) or i.p. injection.

    • Group 2 (Positive Control): Administer a known PI3K inhibitor with in vivo activity.

    • Group 3-4 (Test Compound): Administer Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate at two different doses daily.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight three times per week.

    • The primary endpoint is tumor growth inhibition. Euthanize mice when tumors exceed 2000 mm³ or show signs of ulceration.

    • Record the date of euthanasia for each mouse to conduct a Kaplan-Meier survival analysis.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

    • Perform statistical analysis (e.g., two-way ANOVA for tumor growth, log-rank test for survival).

Conclusion

While direct evidence for the in vivo efficacy of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is currently lacking, the rich pharmacology of the pyrazolo[1,5-a]pyridine scaffold provides a strong rationale for its investigation as both a novel anxiolytic agent and a potential anticancer therapeutic. The proposed mechanisms—positive allosteric modulation of the GABA-A receptor and inhibition of oncogenic protein kinases—are grounded in robust preclinical data from closely related analogs. The experimental protocols detailed in this guide offer a clear and rigorous path forward for elucidating the compound's true therapeutic potential. Successful validation in these models would position Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate as a promising lead candidate for further preclinical development.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. PubMed.
  • ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYL
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. PubMed.
  • Pyrazolo[1,5-a]pyrimidines: receptor binding and anxiolytic behavioral studies. PubMed.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. MDPI.
  • Experimental evaluation of anxiolytic-like activity of pyrazole[C]pyridine derivative GIZH-72 on chronic unpredictable mild stress model.
  • Novel pyrazolothienopyridinones as potential GABAA receptor modul
  • 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular. FLORE.
  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold.
  • Anxiolytic-like effects of the prototypical metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine in rodents. PubMed.

Sources

Comparative

A Senior Application Scientist's Guide to Kinase Cross-Reactivity Profiling

For researchers, scientists, and drug development professionals, understanding the interaction landscape of a kinase inhibitor is paramount. An inhibitor's selectivity profile—its pattern of on-target and off-target bind...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the interaction landscape of a kinase inhibitor is paramount. An inhibitor's selectivity profile—its pattern of on-target and off-target binding across the human kinome—is a critical determinant of its therapeutic potential and toxicological liabilities. This guide provides an in-depth comparison of the predominant methodologies for profiling kinase inhibitor cross-reactivity, offering field-proven insights into experimental design, data interpretation, and the strategic application of these powerful techniques.

The Imperative of Selectivity Profiling: Beyond the Primary Target

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket, making the development of truly specific inhibitors a formidable challenge.[1] Cross-reactivity, or the binding of an inhibitor to kinases other than its intended target, is an inherent aspect of kinase drug discovery. This phenomenon is a double-edged sword:

  • Detrimental Off-Target Effects: Unintended kinase inhibition can lead to cellular toxicity and adverse clinical side effects, derailing an otherwise promising therapeutic candidate.[2]

  • Beneficial Polypharmacology: Conversely, the inhibition of multiple kinases can result in a synergistic therapeutic effect, a concept known as polypharmacology.[3][4] Successful multi-kinase inhibitors like Sunitinib and Sorafenib exemplify this strategy, achieving potent anti-cancer effects by co-targeting multiple pathways involved in tumor growth and angiogenesis.[2][5][6][7]

Therefore, comprehensive cross-reactivity profiling is not merely a precautionary step but a strategic necessity to fully characterize a compound's mechanism of action and de-risk its clinical development.

Core Methodologies: A Comparative Overview

The landscape of kinase profiling is dominated by three principal approaches: biochemical assays, cell-based assays, and chemical proteomics. Each offers unique advantages and limitations, and a multi-pronged strategy often yields the most comprehensive understanding of an inhibitor's behavior.

Methodology Principle Primary Output Key Advantages Key Limitations
Biochemical Assays Measures direct inhibition of purified, recombinant kinase activity or binding to the kinase.IC50 (potency) or Kd (affinity)High throughput, precise, reproducible, allows for direct comparison of compound potency against a large panel of kinases.May not reflect cellular activity due to artificial conditions (e.g., low ATP, lack of interacting proteins).[8]
Cell-Based Assays Measures target engagement or downstream pathway inhibition within a live-cell context.Cellular IC50, Target OccupancyMore physiologically relevant, accounts for cell permeability, efflux pumps, and intracellular ATP concentrations.[9]Lower throughput, more complex data interpretation, potential for confounding factors from other cellular processes.
Chemical Proteomics Uses immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture and quantify kinases from a cell lysate that bind to a test compound.Target spectrum, relative binding affinityUnbiased, identifies novel and unexpected targets in a native protein context, does not require recombinant proteins.[10]Primarily qualitative or semi-quantitative, less precise than biochemical assays for determining potency.

In-Depth Analysis of Profiling Technologies

A deep dive into the specific technologies reveals the causality behind experimental choices and the self-validating systems that ensure data integrity.

Biochemical Assays: The Foundation of Kinome Profiling

Biochemical assays are the workhorse of selectivity profiling, providing quantitative data on a compound's potency and affinity for hundreds of kinases in parallel. These assays can be broadly categorized into activity-based and binding-based methods.

Activity-Based Assays: These directly measure the catalytic function of a kinase—the transfer of a phosphate group from ATP to a substrate.

  • Radiometric Assays (e.g., ³²P or ³³P Filter Binding): Considered the "gold standard" for their direct and robust nature, these assays use radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).[11] The phosphorylated substrate is then captured on a filter, and the incorporated radioactivity is quantified. While highly sensitive and accurate, the reliance on radioactive materials presents safety and disposal challenges.[12]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is the universal product of the kinase reaction.[13] In the ADP-Glo™ assay, the kinase reaction is stopped, and remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.[14] This method is highly sensitive, compatible with high ATP concentrations, and avoids radioactivity.

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, use a fluorescently labeled substrate and a phospho-specific antibody labeled with a FRET donor (e.g., Europium).[15] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. This homogeneous, "mix-and-read" format is well-suited for high-throughput screening.

Binding-Based Assays: These assays measure the direct interaction of a compound with the kinase, typically at the ATP-binding site, providing a dissociation constant (Kd).

  • Competitive Binding Assays (e.g., KINOMEscan™): This platform employs a novel active site-directed competition binding assay. An immobilized kinase is incubated with a test compound and a tagged, broad-spectrum kinase inhibitor. The amount of tagged inhibitor bound to the kinase is quantified, and a reduction in this amount indicates that the test compound is competing for the binding site. This method directly measures binding affinity (Kd) and is independent of ATP concentration.[16]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (Serial Dilution) Incubation Incubate Components in Assay Plate Compound->Incubation Kinase Recombinant Kinase Kinase->Incubation Substrate_ATP Substrate & ATP Substrate_ATP->Incubation Detection_Reagent Add Detection Reagent (e.g., Antibody, Luciferase) Incubation->Detection_Reagent Readout Measure Signal (Luminescence, Fluorescence, etc.) Detection_Reagent->Readout Dose_Response Generate Dose-Response Curve Readout->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc

Caption: Workflow for a typical biochemical kinase activity assay.

Cell-Based Assays: Bridging the Gap to Physiology

While biochemical assays provide precise measurements of inhibitor-kinase interactions, they do so in a simplified, artificial environment. Cell-based assays offer a more physiologically relevant context to assess a compound's true potential.[8]

  • Target Engagement Assays (e.g., NanoBRET™): The NanoBRET™ Target Engagement assay measures the binding of a compound to its target kinase within intact, living cells.[6] The kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the kinase acts as the energy acceptor.[17] When a test compound enters the cell and displaces the tracer from the kinase, the BRET signal decreases in a dose-dependent manner, allowing for the determination of a cellular IC50.[18] This technology directly confirms target engagement in a physiological setting and accounts for factors like cell permeability and competition with high intracellular ATP concentrations.[19]

  • Phosphorylation Assays: These assays measure the phosphorylation of a kinase's downstream substrate within the cell. Inhibition of the target kinase leads to a decrease in substrate phosphorylation, which can be quantified using methods like ELISA or Western blotting with phospho-specific antibodies.[9] This approach provides a functional readout of kinase inhibition within a cellular signaling pathway.

It is crucial to recognize that a compound's potency can differ significantly between biochemical and cellular assays.[8] A potent inhibitor in a biochemical assay may show reduced activity in a cell-based assay due to poor cell permeability, active efflux by cellular transporters, or competition from millimolar concentrations of intracellular ATP.[15][20] Conversely, some compounds may exhibit increased cellular potency through mechanisms like active transport into the cell. Therefore, integrating both assay types is essential for a holistic understanding of a compound's profile.

Chemical Proteomics: An Unbiased View of the Target Landscape

Chemical proteomics offers a powerful, unbiased approach to identify the full spectrum of a compound's targets within a complex biological sample.

  • Kinobeads: This technique utilizes a resin ("beads") to which a cocktail of non-selective, ATP-competitive kinase inhibitors is covalently attached.[21] When a cell lysate is passed over these beads, a large portion of the expressed kinome is captured. In a competitive binding experiment, the lysate is pre-incubated with the test inhibitor. The inhibitor will bind to its targets in the lysate, preventing them from being captured by the kinobeads. The proteins bound to the beads are then identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates it is a target of the test compound.[22] This method is invaluable for discovering novel or unexpected off-targets that might be missed by panel-based screening.

G cluster_competition Competitive Binding cluster_capture Affinity Capture cluster_analysis Analysis Lysate Cell Lysate (Contains diverse kinases) Incubate Pre-incubate Lysate with Test Inhibitor Lysate->Incubate Inhibitor Test Inhibitor Inhibitor->Incubate Kinobeads Kinobeads (Immobilized broad-spectrum inhibitors) Capture Incubate with Kinobeads Kinobeads->Capture Incubate->Capture Wash Wash away unbound proteins Capture->Wash Elute Elute bound kinases Wash->Elute MS LC-MS/MS Analysis (Identify & Quantify) Elute->MS

Caption: Competitive chemical proteomics workflow using Kinobeads.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the following protocols are provided as self-validating systems, with explanations for key experimental choices.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay (Biochemical Activity)

This protocol measures kinase activity by quantifying the amount of ADP produced.

  • Kinase Reaction Setup (5 µL volume):

    • In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution in kinase reaction buffer.

    • Add 2.5 µL of 2x test compound dilution (or vehicle control).

    • Initiate the reaction by adding 5 µL of 2x ATP solution. Rationale: Initiating with ATP synchronizes the start of the reaction across all wells.

    • Incubate at room temperature for 60 minutes. The plate should be covered to prevent evaporation.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Rationale: Depleting unconsumed ATP is critical to reduce background signal in the subsequent luminescence step.[14]

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase and luciferin to generate a luminescent signal.[5]

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. The signal is stable for several hours.

  • Data Analysis:

    • Normalize the data to high (vehicle control) and low (no enzyme) controls.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay (Cell-Based)

This protocol measures compound binding to a target kinase in living cells.[2]

  • Cell Preparation and Transfection (Day 1):

    • Plate HEK293 cells in a 96-well, white-bottom tissue culture plate.

    • Prepare a transfection complex containing the NanoLuc®-kinase fusion vector and a transfection reagent (e.g., FuGENE® HD) in Opti-MEM® medium.[18]

    • Add the transfection complex to the cells and incubate for 18-24 hours. Rationale: This allows for sufficient expression of the fusion protein.

  • Assay Setup (Day 2):

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer/Extracellular NanoLuc® Inhibitor solution. Rationale: The extracellular inhibitor prevents signal from any luciferase released from compromised cells, ensuring the signal is from intracellular engagement.[19]

    • Add the test compound dilutions to the appropriate wells.

    • Add the Tracer/Inhibitor solution to all wells.

  • Incubation and Lysis:

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.

    • Add NanoBRET™ Nano-Glo® Substrate to all wells. This lyses the cells and provides the substrate for NanoLuc®.

  • Data Acquisition:

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (~618nm) simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the corrected BRET ratio against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the cellular IC50.

Interpreting the Data: From Numbers to Insight

The output of a kinase profiling experiment is a rich dataset that requires careful interpretation.

  • IC50 vs. Kd: An IC50 (half-maximal inhibitory concentration) is a measure of a compound's functional potency in a specific assay, and it is dependent on assay conditions like ATP concentration.[23] A Kd (dissociation constant) is a measure of intrinsic binding affinity and is independent of assay conditions.[24] While often correlated, they are not interchangeable. Binding assays provide Kd, while activity assays provide IC50.

  • The Critical Role of ATP Concentration: For ATP-competitive inhibitors, the measured IC50 is directly influenced by the ATP concentration in the assay, as described by the Cheng-Prusoff equation.[1][20] Biochemical assays are often run at the Km of ATP for each kinase to approximate the Ki (a true measure of affinity), but this is typically much lower than the millimolar ATP concentrations found in cells.[15] Profiling at a high, physiological ATP concentration (e.g., 1 mM) provides a more stringent and biologically relevant assessment of an inhibitor's potency.[25]

  • Visualizing Selectivity with Kinome Trees: A powerful way to visualize cross-reactivity data is to map it onto a phylogenetic tree of the human kinome.[26] In these visualizations, inhibited kinases are represented by colored circles, with the size and/or color intensity of the circle corresponding to the potency of inhibition. This allows for a rapid visual assessment of an inhibitor's selectivity profile and whether its off-targets are clustered in specific kinase families or distributed broadly across the kinome.

Sources

Validation

Biological activity of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate vs its carboxylic acid form

[1][2] Executive Summary This guide provides a technical comparison between Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (Ester) and its hydrolyzed derivative, 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical comparison between Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (Ester) and its hydrolyzed derivative, 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (Acid).

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and purine. It is the core pharmacophore of the clinically approved drug Ibudilast (a PDE inhibitor). The 6-methoxy substitution is a critical modification often employed to enhance metabolic stability and alter the electronic profile of the pyridine ring.

Key Distinction:

  • The Ester acts primarily as a lipophilic prodrug or synthetic intermediate. It exhibits high cellular permeability but low intrinsic affinity for polar enzymatic pockets (e.g., PDE metal centers).

  • The Acid is the active pharmacophore in cell-free enzymatic assays (specifically for Phosphodiesterases) and a versatile synthetic building block for kinase inhibitors (carboxamides). However, it suffers from poor membrane permeability due to ionization at physiological pH.

Chemical Identity & Physicochemical Comparison[1][3][4][5]

The choice between the ester and acid forms dictates the experimental application—whether for cell-based phenotypic screening or cell-free target validation.

Table 1: Physicochemical Profile Comparison[4]
FeatureEthyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (Ester)6-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (Acid)
CAS Number 885276-41-51352395-28-8 (Generic/Analog)
Molecular Weight ~220.22 g/mol ~192.17 g/mol
LogP (Calc) ~2.5 - 3.0 (Lipophilic)~0.5 - 1.2 (Polar/Ionizable)
Solubility (Aq) Low (Requires DMSO/Ethanol)Moderate (High in basic buffers)
Cell Permeability High (Passive diffusion)Low (Limited by ionization)
Primary Role Prodrug / Synthetic IntermediateActive Metabolite / Building Block
Key Interaction Hydrophobic interactionsIonic bonding (Metal chelation)

Biological Activity & Mechanism of Action

Primary Target: Phosphodiesterase (PDE) Inhibition

The pyrazolo[1,5-a]pyridine core is a validated scaffold for PDE3, PDE4, and PDE10 inhibition. The biological logic follows a Prodrug-Active Drug paradigm.

  • The Acid (Active Species): The free carboxylic acid is essential for binding to the bimetallic center (Zn²⁺/Mg²⁺) within the PDE catalytic pocket. The carboxylate group forms a monodentate or bidentate coordination with the metal ions, displacing the solvent molecule and blocking cAMP/cGMP hydrolysis. The 6-methoxy group sits in a hydrophobic sub-pocket (often the Q-pocket), enhancing selectivity over other PDE isoforms.

  • The Ester (Prodrug): The ethyl group sterically hinders metal coordination. In in vitro enzyme assays (cell-free), the ester shows >100-fold lower potency than the acid. However, in cell-based assays (e.g., PBMC TNF-α release), the ester often appears more potent because it crosses the cell membrane effectively before being hydrolyzed by intracellular esterases to the active acid.

Secondary Utility: Kinase Inhibitor Intermediate

While the acid itself is rarely a potent kinase inhibitor (lacking the necessary hinge-binding motifs), it serves as the critical intermediate for synthesizing 3-carboxamides .

  • Workflow: Acid + Primary Amine

    
     Amide.
    
  • Activity: The resulting amides (e.g., N-aryl amides) are potent inhibitors of kinases such as PI3K , PDK1 , and CDK , as well as antitubercular agents (targeting M. tuberculosis metabolic pathways).

Visualization: Mechanism of Action Pathway

The following diagram illustrates the functional relationship between the ester (entry) and the acid (action) within a cellular context.

MOA_Pathway Ester_Ext Ethyl 6-methoxy... (Ester Form) [Extracellular] Membrane Cell Membrane (Passive Diffusion) Ester_Ext->Membrane High Permeability Ester_Int Ester Form [Intracellular] Membrane->Ester_Int Hydrolysis Carboxylesterase Hydrolysis Ester_Int->Hydrolysis Acid_Int Carboxylic Acid Form (Active Metabolite) Hydrolysis->Acid_Int Conversion Target Target: PDE4/3 (Metal Center Chelation) Acid_Int->Target Binds Zn2+/Mg2+ Effect cAMP Elevation Anti-inflammatory Response Target->Effect Inhibition

Caption: Figure 1. Cellular activation pathway of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate acting as a prodrug for the active carboxylic acid PDE inhibitor.

Experimental Protocols

Protocol A: Chemical Hydrolysis (Ester Acid)

Purpose: To generate the active acid form for use in cell-free enzyme assays (e.g., PDE Glo-Assay) or as a synthetic intermediate.

Reagents:

  • Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq)

  • Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the ethyl ester in THF (approx. 0.1 M concentration).

  • Activation: Add the LiOH dissolved in the minimum amount of water.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM; Acid will stay at baseline or streak).

  • Workup: Acidify carefully with 1N HCl to pH ~3–4. The carboxylic acid will precipitate.

  • Isolation: Filter the solid or extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.

    • Validation: Check disappearance of the ethyl triplet/quartet in ¹H NMR.

Protocol B: Cell-Free PDE4 Inhibition Assay (Using the Acid)

Purpose: To determine intrinsic inhibitory potency (


). Do not  use the ester for this assay.

Materials:

  • Recombinant human PDE4B enzyme.

  • Substrate: cAMP (fluorescently labeled or radiolabeled).

  • Test Compound: 6-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (dissolved in DMSO).

Workflow:

  • Preparation: Dilute the Acid in assay buffer (Tris-HCl, MgCl₂, pH 7.5) to prepare a 10-point dose-response curve (range: 1 nM to 10 µM).

  • Incubation: Incubate Enzyme + Test Compound for 15 mins at RT.

  • Reaction: Add cAMP substrate and incubate for 60 mins.

  • Detection: Add detection reagent (e.g., IMAP binding reagent) and read fluorescence polarization.

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate

    
    .
    

Synthesis Workflow Visualization

The acid is a pivotal divergence point for creating advanced inhibitors (Amides).

Synthesis_Workflow Start Start: N-aminopyridine derivative Cyclo [3+2] Cycloaddition with Ethyl Propiolate Start->Cyclo Ester Ethyl 6-methoxypyrazolo[1,5-a] pyridine-3-carboxylate (STABLE INTERMEDIATE) Cyclo->Ester Hydrolysis Hydrolysis (LiOH) Ester->Hydrolysis Acid Carboxylic Acid Form (ACTIVE PHARMACOPHORE) Hydrolysis->Acid Coupling Amide Coupling (HATU/Amine) Acid->Coupling Amide Carboxamide Derivative (Kinase/TB Inhibitor) Coupling->Amide

Caption: Figure 2. Synthetic lineage showing the Ester as the stable precursor to the biologically diverse Acid and Amide forms.

References

  • Scaffold Pharmacology (PDE Inhibition)

    • Title: Phosphodiesterase inhibitors.[1][2][3][4] Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines.

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).[5]

    • URL:[Link]

  • Antitubercular Activity of Carboxamides

    • Title: Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
    • Source: ACS Medicinal Chemistry Letters (2015).
    • URL:[Link]

  • Chemical Synthesis & Properties

    • Title: 6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (Compound Data).[6][7]

    • Source: PubChem / Chem-Impex.
    • URL:[Link][8]

  • Kinase Inhibition Context

    • Title: Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evalu
    • Source: Arabian Journal of Chemistry (2020).
    • URL:[Link]

Sources

Comparative

A Comparative Guide to Antitubercular Activity: Benchmarking Novel Agents Against Existing Drugs

The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb), underscores the urgent need for nov...

Author: BenchChem Technical Support Team. Date: February 2026

The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb), underscores the urgent need for novel therapeutics.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of how emerging drug candidates perform in relation to established first- and second-line agents is paramount. This guide provides an in-depth, objective comparison of the antitubercular activity of key drugs, supported by experimental data and protocols, to inform and guide future research and development efforts.

The Imperative for New Antitubercular Agents

Standard TB treatment is a lengthy process, typically involving a combination of first-line drugs for six to nine months.[2] The emergence of drug-resistant strains necessitates longer, more complex, and often more toxic treatment regimens with second-line drugs, leading to lower success rates and significant patient morbidity.[3][4] Novel antitubercular agents with unique mechanisms of action are crucial to overcoming these challenges, offering the potential for shorter, more effective, and less toxic treatment regimens for all forms of TB.[1]

Comparing the Arsenal: Mechanisms of Action

A fundamental aspect of comparing antitubercular drugs is understanding their distinct mechanisms of action. This diversity in targets is critical for designing effective combination therapies that can overcome resistance.

First-Line Agents: The Established Pillars

The cornerstones of drug-susceptible TB treatment are isoniazid, rifampicin, pyrazinamide, and ethambutol. Each targets a different essential pathway in M.tb.

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[5] The activated form covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, thereby blocking the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][6] Resistance to isoniazid is often associated with mutations in the katG gene.[7]

  • Rifampicin (RIF): This bactericidal agent specifically inhibits the bacterial DNA-dependent RNA polymerase by binding to its β-subunit, thus preventing the initiation of transcription.[8][9] Resistance is primarily due to mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[10]

  • Pyrazinamide (PZA): Another prodrug, PZA is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[4][11] POA is thought to disrupt membrane potential and interfere with energy production, particularly in the acidic environment of macrophages where M.tb can reside.[4][12] Mutations in the pncA gene are the primary cause of PZA resistance.[11]

  • Ethambutol (EMB): This bacteriostatic agent inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[13][14] Resistance can arise from mutations in the embB gene.[15]

Diagram: Mechanisms of Action of First-Line Antitubercular Drugs

FirstLine_MoA cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_transcription Transcription cluster_energy Energy Metabolism Mycolic Acid Synthesis Mycolic Acid Synthesis Arabinogalactan Synthesis Arabinogalactan Synthesis RNA Polymerase RNA Polymerase Membrane Potential Membrane Potential INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH Activated_INH->Mycolic Acid Synthesis Inhibits InhA RIF Rifampicin RIF->RNA Polymerase Inhibits PZA Pyrazinamide (Prodrug) PncA PncA PZA->PncA Activation POA Pyrazinoic Acid PncA->POA POA->Membrane Potential Disrupts EMB Ethambutol EMB->Arabinogalactan Synthesis Inhibits Arabinosyl Transferases

Caption: Mechanisms of action of first-line antitubercular drugs.

Novel Agents: New Frontiers in TB Treatment

Several new drugs with novel mechanisms of action have been approved or are in late-stage development, offering hope for more effective treatment of drug-resistant TB.

  • Bedaquiline (BDQ): A diarylquinoline that targets the mycobacterial ATP synthase, a critical enzyme for energy production in M.tb.[16] By binding to the c-subunit of ATP synthase, bedaquiline disrupts the proton pump, leading to ATP depletion and cell death.[16][17] This unique mechanism is effective against both replicating and non-replicating bacteria.[18]

  • Pretomanid (PA-824): A nitroimidazole that has a dual mechanism of action.[19][20] Under aerobic conditions, it inhibits the synthesis of mycolic acids.[19] In anaerobic environments, characteristic of granulomas, it releases reactive nitrogen species, including nitric oxide, which are toxic to the bacteria.[14][20] Pretomanid is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Ddn).[20]

  • Delamanid (OPC-67683): Also a nitroimidazole, delamanid is a prodrug activated by the same F420 coenzyme system as pretomanid.[5][21] Its primary mechanism is the inhibition of methoxy- and keto-mycolic acid synthesis.[5][21]

  • Sutezolid (PNU-100480): An oxazolidinone, similar to linezolid, that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[10][13] Preclinical studies suggest it has superior intracellular bactericidal activity compared to linezolid.[10]

Diagram: Mechanisms of Action of Novel Antitubercular Drugs

Novel_MoA cluster_energy_novel Energy Metabolism cluster_cell_wall_novel Mycobacterial Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis cluster_respiration Anaerobic Respiration ATP Synthase ATP Synthase Mycolic Acid Synthesis (Methoxy/Keto) Mycolic Acid Synthesis (Methoxy/Keto) 50S Ribosomal Subunit 50S Ribosomal Subunit Nitric Oxide Release Nitric Oxide Release BDQ Bedaquiline BDQ->ATP Synthase Inhibits Pretomanid Pretomanid (Prodrug) Ddn Ddn (F420-dependent) Pretomanid->Ddn Activation Delamanid Delamanid (Prodrug) Delamanid->Ddn Activation Sutezolid Sutezolid Sutezolid->50S Ribosomal Subunit Inhibits Activated_Pretomanid Activated Pretomanid Ddn->Activated_Pretomanid Activated_Delamanid Activated Delamanid Ddn->Activated_Delamanid Activated_Pretomanid->Mycolic Acid Synthesis (Methoxy/Keto) Inhibits Activated_Pretomanid->Nitric Oxide Release Induces Activated_Delamanid->Mycolic Acid Synthesis (Methoxy/Keto) Inhibits

Caption: Mechanisms of action of novel antitubercular drugs.

Quantitative Comparison of Antitubercular Activity

The in vitro and in vivo activities of antitubercular drugs are critical metrics for their evaluation. Here, we present a comparative summary of these activities for first-line and novel agents.

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. It is a fundamental measure of a drug's potency. The MIC90, the concentration required to inhibit 90% of isolates, is a common metric for comparison.

DrugClassMIC90 against Drug-Susceptible M.tb (µg/mL)MIC90 against MDR-TB M.tb (µg/mL)MIC90 against XDR-TB M.tb (µg/mL)
Isoniazid Hydrazide0.05 - 0.2>4.0>4.0
Rifampicin Rifamycin0.25 - 1.0>8.0>8.0
Ethambutol Diamine1.0 - 5.0VariableVariable
Pyrazinamide Carboxamide25 - 100VariableVariable
Bedaquiline Diarylquinoline0.03 - 0.120.120.25
Delamanid Nitroimidazole0.006 - 0.0240.030.06
Pretomanid Nitroimidazole0.015 - 0.250.120.25
Sutezolid Oxazolidinone~0.125~0.25~0.5

Note: MIC values can vary depending on the testing method and the specific strains evaluated. Data compiled from multiple sources.[10][22][23][24][25][26][27][28]

In Vivo Efficacy: Murine Models

Animal models, particularly mouse models of chronic TB infection, are indispensable for evaluating the in vivo efficacy of antitubercular drugs. Efficacy is typically measured by the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen after a defined period of treatment.

Drug/RegimenMouse ModelTreatment DurationLog10 CFU Reduction in Lungs (approx.)
Isoniazid (H) BALB/c4 weeks2.5 - 3.5
Rifampicin (R) BALB/c4 weeks2.0 - 3.0
HRZE (Standard Regimen) BALB/c4 weeks3.0 - 5.0
HRZE C3HeB/FeJ4 weeks~5.0
Bedaquiline (B) BALB/c4 weeks2.0 - 3.0
Pretomanid (Pa) BALB/c4 weeks1.5 - 2.5
BPaL (Bedaquiline + Pretomanid + Linezolid) BALB/c8 weeks>5.0 (often to undetectable levels)
BPaMZ (Bedaquiline + Pretomanid + Moxifloxacin + Pyrazinamide) BALB/c8 weeks>6.0 (often relapse-free)

Note: CFU reduction is highly dependent on the mouse strain, bacterial strain, initial inoculum, and drug dosage. Data compiled from multiple sources.[2][5][9][18][19][21][29][30][31]

Experimental Protocols

To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, rapid, and cost-effective colorimetric assay for determining the MIC of compounds against M.tb.[7][32]

Diagram: MABA Workflow

MABA_Workflow start Start prep_culture Prepare M.tb Culture (Mid-log phase in 7H9 broth) start->prep_culture adjust_inoculum Adjust Inoculum to 0.5 McFarland Standard prep_culture->adjust_inoculum dilute_inoculum Dilute Inoculum 1:20 in 7H9 Broth adjust_inoculum->dilute_inoculum prep_plate Prepare 96-well Plate (Serial drug dilutions) dilute_inoculum->prep_plate add_inoculum Add 100 µL of Inoculum to each well prep_plate->add_inoculum incubate1 Incubate at 37°C for 5-7 days add_inoculum->incubate1 add_reagent Add Alamar Blue/Tween 80 Mixture to Wells incubate1->add_reagent incubate2 Re-incubate at 37°C for 24 hours add_reagent->incubate2 read_results Read Results (Blue = Inhibition, Pink = Growth) incubate2->read_results end End read_results->end

Caption: Workflow for MIC determination using the MABA method.

Step-by-Step Methodology:

  • Preparation of Drug Solutions: Prepare stock solutions of the test compounds and control drugs in an appropriate solvent (e.g., DMSO). Perform serial twofold dilutions in supplemented Middlebrook 7H9 broth directly in a 96-well microplate to achieve the desired concentration range.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv (or other strains of interest) in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microplate containing the drug dilutions. Include drug-free wells as growth controls and wells with broth only as sterility controls.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Prepare a 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Add 30 µL of this mixture to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Reading Results: The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[27][32]

Protocol 2: In Vivo Efficacy Testing in a Chronic Mouse Infection Model

This protocol outlines a standardized approach to assess the bactericidal and sterilizing activity of a test compound in a murine model of chronic TB.[2][19][29]

Diagram: In Vivo Efficacy Testing Workflow

InVivo_Workflow start Start infect_mice Infect Mice with M.tb (Low-dose aerosol) start->infect_mice establish_infection Allow Chronic Infection to Establish (4 weeks) infect_mice->establish_infection initiate_treatment Initiate Daily Drug Treatment (Oral gavage) establish_infection->initiate_treatment monitor_mice Monitor Mice (Weight, clinical signs) initiate_treatment->monitor_mice sacrifice_subgroups Sacrifice Subgroups at Defined Timepoints monitor_mice->sacrifice_subgroups harvest_organs Harvest Lungs and Spleens sacrifice_subgroups->harvest_organs homogenize_plate Homogenize Organs and Plate Serial Dilutions harvest_organs->homogenize_plate incubate_plates Incubate Plates at 37°C for 3-4 weeks homogenize_plate->incubate_plates count_cfu Count Colony-Forming Units (CFU) incubate_plates->count_cfu analyze_data Analyze Data (Log10 CFU reduction) count_cfu->analyze_data end End analyze_data->end

Caption: Workflow for in vivo efficacy testing in a mouse model.

Step-by-Step Methodology:

  • Infection: Infect BALB/c or C57BL/6 mice with a low dose of aerosolized M. tuberculosis (e.g., H37Rv or Erdman strain) to establish a pulmonary infection.

  • Establishment of Chronic Infection: Allow the infection to become chronic over a period of approximately 4 weeks.

  • Treatment: Begin daily administration of the test compound(s) and control drugs (e.g., standard HRZE regimen) via oral gavage. Include an untreated control group.

  • Monitoring: Monitor the mice daily for clinical signs of illness and record their body weight regularly.

  • Bacterial Load Determination: At specified time points (e.g., after 2, 4, and 6 weeks of treatment), sacrifice subgroups of mice. Aseptically remove the lungs and spleen.

  • CFU Enumeration: Homogenize the organs in a suitable buffer. Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and then count the number of colonies to determine the CFU per organ.

  • Data Analysis: Calculate the mean log10 CFU per organ for each treatment group and compare it to the untreated control group to determine the reduction in bacterial load.

Comparative Adverse Effect Profiles

A critical aspect of drug development is the safety and tolerability of a new therapeutic. The following table summarizes the common and serious adverse effects associated with first-line and novel antitubercular drugs.

DrugCommon Adverse EffectsSerious Adverse Effects
Isoniazid Peripheral neuropathy, mild elevation of liver enzymes.Hepatotoxicity, drug-induced lupus erythematosus.[3][8]
Rifampicin Gastrointestinal upset, orange discoloration of body fluids, flu-like symptoms.Hepatotoxicity, thrombocytopenia, acute renal failure.[3][4]
Pyrazinamide Hyperuricemia, arthralgia, gastrointestinal upset.Hepatotoxicity.[3][8]
Ethambutol Nausea, headache.Optic neuritis (dose-dependent), color blindness.[8]
Bedaquiline Nausea, arthralgia, headache.QT prolongation, hepatotoxicity.[13][32]
Pretomanid Peripheral neuropathy, nausea, acne, headache.Hepatotoxicity, myelosuppression, optic neuropathy.[10][13]
Delamanid Nausea, vomiting, dizziness.QT prolongation.[31][32]
Sutezolid (Similar to other oxazolidinones) Gastrointestinal upset, headache.Myelosuppression, peripheral and optic neuropathy.[10]

Note: The incidence and severity of adverse effects can vary depending on the patient population, dosage, and duration of treatment. Data compiled from multiple sources.

Conclusion and Future Directions

The fight against tuberculosis is at a critical juncture. While first-line drugs remain effective for drug-susceptible TB, the rise of resistance demands a robust pipeline of novel agents. Bedaquiline, pretomanid, and delamanid represent significant advances, offering new hope for patients with MDR- and XDR-TB through their unique mechanisms of action and potent in vitro and in vivo activity. Sutezolid and other next-generation oxazolidinones also show considerable promise.

For drug development professionals, the path forward involves a multifaceted approach. Continued discovery efforts for compounds with novel mechanisms are essential. Rigorous preclinical evaluation using standardized in vitro and in vivo models, as outlined in this guide, is crucial for identifying the most promising candidates. Furthermore, a focus on developing combination regimens that are shorter, less toxic, and highly effective against all forms of TB will be the key to ultimately controlling and eliminating this devastating disease. The comparative data and methodologies presented here provide a framework for these critical endeavors, enabling a more informed and efficient drug development process.

References

  • Regimens to treat multidrug-resistant tuberculosis: past, present and future perspectives.
  • Application Note and Protocol: In Vitro MIC Determination of a Novel Anti-Tubercular Agent using the Micropl
  • Treatment strategies for MDR-TB and XDR-TB - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis. NCBI.
  • Comparative efficacy and acceptability of five anti-tubercular drugs in treatment of multidrug resistant tuberculosis: a network meta-analysis. PLoS One.
  • Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Delamanid or pretomanid? A Solomonic judgement! Journal of Antimicrobial Chemotherapy.
  • What is the mechanism of Pretomanid?
  • Comparative efficacy and acceptability of five anti-tubercular drugs in treatment of multidrug resistant tuberculosis: a network meta-analysis. PubMed.
  • Treatment for Drug-Resistant Tuberculosis Disease. CDC.
  • What is the mechanism of action of Pretomanid? Dr.Oracle.
  • What are the treatment regimens for Multi-Drug Resistant (MDR) Tuberculosis (TB) and Extensively Drug-Resistant (XDR) TB? Dr.Oracle.
  • Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis. Dove Medical Press.
  • The role of delamanid in the treatment of drug-resistant tuberculosis. Therapeutics and Clinical Risk Management.
  • Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. Frontiers in Microbiology.
  • Sutezolid: A promising next generation tuberculosis agent. World Journal of Biology Pharmacy and Health Sciences.
  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology.
  • What is the mechanism of Delamanid?
  • Sutezolid. Wikipedia.
  • The role of delamanid in the treatment of drug- resistant tuberculosis. Dove Medical Press.
  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy.
  • comparative analysis of the effectiveness of old and new tb drugs in the treatment of pulmonary tuberculosis.
  • Bactericidal and sterilizing activity of novel regimens combining bedaquiline or TBAJ-587 with GSK2556286 and TBA-7371 in a mouse model of tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date. Drug Design, Development and Therapy.
  • Adverse effects of bedaquiline in patients with extensively drug-resistant tuberculosis. South African Medical Journal.
  • Pretomanid for tuberculosis treatment: an update for clinical purposes. Expert Review of Anti-infective Therapy.
  • Advances of new drugs bedaquiline and delamanid in the treatment of multi-drug resistant tuberculosis in children.
  • Minimum inhibitory concentration distributions for first- and second-line antimicrobials against Mycobacterium tuberculosis. Microbiology Society.
  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy.
  • New Oxazolidinones for Tuberculosis: Are Novel Tre
  • First-and second-line anti-tubercular drugs (cont).
  • The distribution of MIC values for rifampicin, isoniazid, streptomycin,...
  • Minimal inhibitory concentrations of isoniazid, rifampin, ethambutol, and streptomycin against Mycobacterium tuberculosis strains isolated before treatment of patients in Taiwan.
  • A Comparative Guide to Novel Anti-Tuberculosis Agents: Bedaquiline, Delamanid, and Pretomanid. BenchChem.
  • Bactericidal and Sterilizing Activity of a Novel Regimen with Bedaquiline, Pretomanid, Moxifloxacin, and Pyrazinamide in a Murine Model of Tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis i. PLOS ONE.
  • Bedaquiline, Pyrazinamide, Levofloxacin, Linezolid, and Clofazimine Second-line Regimen for Tuberculosis Displays Similar Early Bactericidal Activity as the Standard Rifampin-Based First-line Regimen. The Journal of Infectious Diseases.
  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
  • sutezolid. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Bactericidal and Sterilizing Activity of a Novel Regimen with Bedaquiline, Pretomanid, Moxifloxacin, and Pyrazinamide in a Murine Model of Tuberculosis.
  • Fast Standardized Therapeutic-Efficacy Assay for Drug Discovery against Tuberculosis. Antimicrobial Agents and Chemotherapy.
  • (PDF) Efficacy of anti-tuberculosis drugs for the treatment of latent tuberculosis infection: a systematic review and network meta-analysis.
  • Anti-TB Drugs for Drug-Sensitive and Drug-Resistant Mycobacterium tuberculosis: A Review. Infection and Drug Resistance.
  • Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates.
  • Sutezolid. TB Alliance.
  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.